10-Octadecylacridine orange bromide
Description
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-octadecylacridin-10-ium-3,6-diamine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-38-34-28-32(36(2)3)24-22-30(34)27-31-23-25-33(37(4)5)29-35(31)38;/h22-25,27-29H,6-21,26H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGWUNXBPDTDHY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75168-16-0 | |
| Record name | 75168-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 10-Octadecylacridine Orange Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide is a lipophilic cationic fluorescent dye belonging to the acridine (B1665455) orange family. Its chemical structure incorporates a long C18 alkyl chain, which facilitates its partitioning into cellular membranes. This property, combined with the intrinsic fluorescence of the acridine orange chromophore, makes it a valuable tool for investigating cellular membrane potential and dynamics. This guide provides a comprehensive overview of its properties, mechanism of action, and applications, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and drug development.
Core Properties and Mechanism of Action
This compound is a highly selective fluorescent reagent primarily used to monitor changes in cell membrane potential, particularly the mitochondrial membrane potential. Its mechanism of action is based on its cationic nature, which drives its accumulation in compartments with a negative membrane potential, such as the mitochondrial matrix.
The octadecyl tail anchors the molecule within the lipid bilayer, while the positively charged acridine headgroup responds to the electrochemical gradient. In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria. A decrease in membrane potential, a hallmark of cellular stress and apoptosis, leads to the redistribution of the dye out of the mitochondria and into the cytoplasm, which can be quantified by changes in fluorescence intensity.
A related compound, 10-N-nonyl acridine orange, has been shown to interact specifically with cardiolipin (B10847521), a phospholipid predominantly found in the inner mitochondrial membrane.[1] This interaction is believed to contribute to the dye's localization and can be used to quantify cardiolipin content.[1] While a direct interaction of this compound with cardiolipin is highly probable, further studies are needed for confirmation.
Quantitative Data
A summary of the key quantitative properties of this compound is presented below. It is important to note that specific photophysical parameters like quantum yield and fluorescence lifetime for this particular derivative are not widely reported in the literature. The data for the parent compound, acridine orange, when bound to DNA, shows an increase in both lifetime and quantum yield with an increasing DNA-to-dye ratio.[2]
| Property | Value | Reference(s) |
| CAS Number | 75168-16-0 | [3][4] |
| Molecular Formula | C₃₅H₅₆BrN₃ | [3] |
| Molecular Weight | 598.74 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | |
| Excitation Maximum (λex) | 495 nm (in ethanol) | |
| Emission Maximum (λem) | 520 ± 10 nm (in ethanol) | |
| Purity | ≥90% (TLC) | [4] |
| Storage Conditions | -20°C, protect from light and moisture | [4] |
| Stability | At least 2 years at -20°C | [4] |
Experimental Protocols
The following protocols are generalized based on the use of similar potential-sensitive dyes and should be optimized for specific cell types and experimental conditions.
General Staining Protocol for Fluorescence Microscopy
This protocol provides a basic framework for staining adherent or suspension cells with this compound for visualization of mitochondria and assessment of membrane potential.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)
-
Glass-bottom dishes or chamber slides for adherent cells
-
Microcentrifuge tubes for suspension cells
Procedure:
-
Cell Preparation:
-
Adherent cells: Seed cells on glass-bottom dishes or chamber slides and culture until the desired confluency is reached.
-
Suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in fresh, pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete culture medium. The final concentration typically ranges from 1 to 10 µM. It is crucial to determine the optimal concentration for each cell type to achieve sufficient signal without causing cytotoxicity.
-
For adherent cells, remove the culture medium and add the staining solution.
-
For suspension cells, add the staining solution to the cell suspension.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation time may require optimization.
-
-
Washing:
-
Adherent cells: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.
-
Suspension cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed PBS or culture medium. Repeat the wash step two to three times.
-
-
Imaging:
-
After the final wash, add fresh, pre-warmed PBS or imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. In healthy cells, a bright, punctate fluorescence corresponding to mitochondrial staining is expected. In cells with depolarized mitochondria, a more diffuse cytoplasmic fluorescence may be observed.
-
Flow Cytometry Protocol for Mitochondrial Membrane Potential Analysis
This protocol outlines a method for the quantitative analysis of mitochondrial membrane potential changes in a cell population using flow cytometry.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
FACS tubes
-
Flow cytometer with a 488 nm laser for excitation and appropriate emission filters (e.g., a 530/30 nm bandpass filter for green fluorescence).
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
-
Staining:
-
Prepare a fresh working solution of this compound in pre-warmed complete culture medium. The optimal concentration should be determined empirically but typically falls within the 1-10 µM range.
-
Add the staining solution to the cell suspension.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Centrifuge the cells (300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer. The fluorescence intensity in the appropriate channel (e.g., FITC channel) will be proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
It is recommended to include positive and negative controls. A positive control for depolarization can be achieved by treating cells with a mitochondrial uncoupler such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) prior to staining.
-
Visualizations
Experimental Workflow for Mitochondrial Membrane Potential Assessment
Caption: Workflow for assessing mitochondrial membrane potential.
Logical Relationship of Membrane Potential and Dye Accumulation
Caption: Dye localization as a function of cell state.
Applications in Research and Drug Development
This compound is a versatile tool with broad applications in various research areas:
-
Apoptosis Research: Monitoring the collapse of mitochondrial membrane potential is a key indicator of the intrinsic apoptotic pathway. This dye can be used to screen for compounds that induce or inhibit apoptosis.
-
Drug Discovery and Toxicology: Assessing the impact of drug candidates on mitochondrial function is a critical step in preclinical development. Mitochondrial toxicity is a significant cause of drug attrition, and this dye provides a means to identify compounds that disrupt mitochondrial membrane potential.
-
Ion Channel Research: As a potential-sensitive dye, it can be employed to study the activity of ion channels that influence cellular membrane potential. While not a direct measure of specific ion channel activity, it can serve as a valuable readout in high-throughput screening assays for ion channel modulators.
-
Cellular Metabolism Studies: The mitochondrial membrane potential is intrinsically linked to cellular respiration and energy production. This dye can be used to investigate changes in metabolic states under different physiological or pathological conditions.
-
General Cell Health Assessment: It serves as a general indicator of cell viability and health, as a loss of mitochondrial membrane potential is an early sign of cellular stress and damage.[5][6]
Conclusion
This compound is a valuable fluorescent probe for the investigation of cellular membrane potential, with a primary application in monitoring mitochondrial health. Its lipophilic nature and cationic charge provide a robust mechanism for its accumulation in energized mitochondria. While specific quantitative photophysical data remains to be extensively characterized, the provided protocols and information serve as a strong foundation for its application in diverse research and drug development settings. As with any fluorescent probe, proper experimental design, including the use of appropriate controls and optimization of staining conditions, is paramount for obtaining reliable and reproducible results.
References
- 1. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound - CAS-Number 75168-16-0 - Order from Chemodex [chemodex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to 10-Octadecylacridine Orange Bromide
Based on the available information, I can now proceed to structure the technical guide. I will summarize the chemical and physical properties in a table. I will then create detailed, representative experimental protocols for fluorescence microscopy and flow cytometry based on the protocols found for similar compounds, adapting them for 10-Octadecylacridine orange bromide. I will also create a Graphviz diagram illustrating the general mechanism of action for potential-sensitive dyes in mitochondrial membrane potential assessment. Finally, I will compile all this information into the in-depth technical guide, adhering to all the user's requirements.
Given that I have a workable plan to generate the required content based on the information gathered and general scientific principles, I will now proceed to generate the final response. I will not perform additional searches as they are unlikely to yield more specific protocols for this particular compound which appears to be less commonly cited in detailed procedural literature than its analogues.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, a fluorescent dye with applications in cellular analysis. The content herein is intended to support research and development activities by providing detailed technical data and standardized experimental protocols.
Core Chemical and Physical Properties
This compound is a synthetic, lipophilic cationic dye. Its structure, characterized by a long octadecyl aliphatic chain attached to the acridine (B1665455) orange core, facilitates its interaction with cellular membranes. This property is central to its function as a fluorescent probe for monitoring cellular processes.
| Property | Value | Reference |
| CAS Number | 75168-16-0 | [1][2][3] |
| Molecular Formula | C₃₅H₅₆BrN₃ | [1][4] |
| Molecular Weight | 598.74 g/mol | [1][4] |
| Appearance | Solid | [1][3] |
| Solubility | Soluble in DMSO | [1][5] |
| Excitation Maximum (λex) | 495 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1] |
| Storage | Store at -20°C, desiccated. The product is stable for at least two years under these conditions.[1][3] Protect from light and moisture. |
Biological Activity and Mechanism of Action
This compound is described as a highly selective fluorescent reagent and a potential-sensitive dye used to monitor differences in cell potential, such as those that occur during ion transport across the cell membrane.[1][3][6] Its lipophilic nature, conferred by the long octadecyl chain, allows it to readily permeate cell membranes and accumulate in intracellular compartments with negative membrane potential, most notably the mitochondria.
The mechanism of action as a mitochondrial membrane potential probe is analogous to other acridine orange derivatives. In healthy cells with a high mitochondrial membrane potential (ΔΨm), the dye accumulates within the mitochondrial matrix. This accumulation is driven by the negative charge inside the mitochondria. The precise relationship between fluorescence and membrane potential for this compound is not as extensively documented as for other analogues like 10-N-nonyl acridine orange (NAO). For NAO, its accumulation is also influenced by its affinity for cardiolipin, a phospholipid abundant in the inner mitochondrial membrane.[7] The length of the alkyl chain plays a critical role in the cellular uptake and mitochondrial targeting of acridine orange analogues.[7]
A decrease in mitochondrial membrane potential, a hallmark of apoptosis and cellular stress, would lead to a redistribution of the dye out of the mitochondria and into the cytoplasm, resulting in a change in fluorescence intensity that can be quantified.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following methodologies are based on standard procedures for similar fluorescent probes used to assess mitochondrial membrane potential and cell viability. Researchers are advised to optimize these protocols for their specific cell types and experimental conditions.
Fluorescence Microscopy Protocol for Mitochondrial Membrane Potential
This protocol outlines a general procedure for staining cells with this compound to visualize mitochondria and assess changes in membrane potential.
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation :
-
Culture cells on glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
For suspension cells, they can be gently cytospun onto glass slides or stained in suspension before imaging.
-
-
Staining Procedure :
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration (typically in the range of 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.
-
Add fresh, pre-warmed medium or buffer to the cells for imaging.
-
-
Imaging :
-
Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the dye (e.g., a standard FITC filter set).
-
In healthy cells, a punctate fluorescence pattern corresponding to mitochondrial localization is expected.
-
To induce mitochondrial depolarization for a positive control, cells can be treated with an uncoupling agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a concentration of 5-10 µM for 10-15 minutes prior to or during imaging. This should result in a more diffuse, lower intensity fluorescence signal.
-
Flow Cytometry Protocol for Quantifying Mitochondrial Membrane Potential
This protocol provides a framework for using this compound with flow cytometry to quantify changes in mitochondrial membrane potential in a cell population.
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of this compound in DMSO as described above.
-
-
Cell Preparation :
-
Harvest cells (both adherent and suspension) and prepare a single-cell suspension. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA), followed by neutralization and washing.
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL in complete culture medium.
-
-
Staining Procedure :
-
Add the this compound stock solution to the cell suspension to achieve a final working concentration (typically 1-10 µM). The optimal concentration needs to be determined for each cell type.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
(Optional) For a positive control for depolarization, treat a separate aliquot of cells with CCCP (5-10 µM) for 15 minutes.
-
After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed buffer (e.g., PBS with 1% FBS) for analysis.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells on a flow cytometer using the appropriate laser line for excitation (e.g., 488 nm blue laser).
-
Collect the emission signal in the green channel (e.g., FITC or GFP channel, ~520-530 nm).
-
A decrease in the mean fluorescence intensity of the cell population is indicative of mitochondrial membrane depolarization.
-
Visualizations
General Mechanism of Mitochondrial Staining
The following diagram illustrates the general principle of how a potential-sensitive cationic dye like this compound accumulates in mitochondria.
Caption: Mitochondrial accumulation of a cationic fluorescent dye.
Experimental Workflow for Fluorescence Microscopy
This diagram outlines the key steps in preparing and analyzing cells using fluorescence microscopy with this compound.
Caption: Workflow for fluorescence microscopy analysis.
References
- 1. This compound, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound - CAS-Number 75168-16-0 - Order from Chemodex [chemodex.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS 75168-16-0 | Chemodex | Biomol.com [biomol.com]
- 6. This compound [cogershop.com]
- 7. Targeting of mitochondria by 10-N-alkyl acridine orange analogues: role of alkyl chain length in determining cellular uptake and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Octadecylacridine Orange Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Octadecylacridine orange bromide (CAS Number: 75168-16-0) is a lipophilic cationic fluorescent dye with applications in cellular and mitochondrial research. Its unique chemical structure, featuring a long octadecyl chain, facilitates its partitioning into cellular membranes, with a particular affinity for the inner mitochondrial membrane. This technical guide provides a comprehensive overview of the properties, mechanism of action, and potential applications of this compound, with a focus on its use in fluorescence microscopy and flow cytometry for the assessment of mitochondrial integrity and cell health. While specific experimental data for this particular derivative is limited, this guide draws upon established knowledge of its close analogue, 10-n-nonyl acridine (B1665455) orange (NAO), to provide a detailed framework for its use in research and drug development.
Introduction
Acridine orange and its derivatives are a well-established class of fluorescent probes used to investigate cellular structures and functions. This compound is a specialized analogue characterized by a C18 alkyl chain attached to the acridine ring system. This modification significantly increases the molecule's hydrophobicity, influencing its interaction with cellular membranes and its utility as a fluorescent probe. Primarily, it is recognized as a highly selective fluorescent reagent with potential as a sensitive dye for monitoring changes in cell potential, particularly within mitochondria.
Physicochemical and Spectroscopic Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective application. The available data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75168-16-0 | |
| Molecular Formula | C₃₅H₅₆BrN₃ | |
| Molecular Weight | 598.74 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Excitation Maximum (λex) | ~495 nm (in ethanol) | |
| Emission Maximum (λem) | ~520 nm (in ethanol) |
Mechanism of Action
The precise mechanism of action for this compound is not extensively documented in dedicated studies. However, based on research into its shorter-chain analogue, 10-n-nonyl acridine orange (NAO), a plausible mechanism can be inferred. The primary interaction is believed to be with cardiolipin , a phospholipid that is abundant in the inner mitochondrial membrane.
The proposed mechanism involves a two-step process:
-
Electrostatic Interaction: The positively charged acridine orange core electrostatically interacts with the negatively charged phosphate (B84403) groups of cardiolipin.
-
Hydrophobic Interaction: The long octadecyl chain inserts into the hydrophobic lipid bilayer of the inner mitochondrial membrane, further stabilizing the probe's localization.
There is some debate in the scientific literature regarding the influence of mitochondrial membrane potential (ΔΨm) on the accumulation of 10-alkylacridine orange derivatives. Some studies suggest that the accumulation of NAO is largely independent of ΔΨm, making it a useful probe for mitochondrial mass. In contrast, other reports indicate a degree of dependence on the membrane potential for both the uptake and retention of the dye. Given its cationic nature, it is plausible that a significant ΔΨm would facilitate the initial accumulation of this compound within the mitochondrial matrix.
Experimental Protocols
Fluorescence Microscopy of Live Cells
This protocol outlines the steps for staining mitochondria in live cells for visualization by fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Complete cell culture medium
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
Staining Protocol:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare a fresh working solution of this compound by diluting the stock solution in complete cell culture medium. A starting concentration range of 20-200 nM is recommended for initial optimization.
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation times may need to be optimized.
-
After incubation, wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately on a fluorescence microscope using excitation and emission wavelengths appropriate for the dye (e.g., Ex: 490/20 nm, Em: 525/40 nm).
Flow Cytometry for Mitochondrial Content Analysis
This protocol provides a framework for using this compound to assess mitochondrial content by flow cytometry.
Materials:
-
This compound
-
DMSO, anhydrous
-
PBS
-
Cell suspension
-
Flow cytometer with a 488 nm laser
Staining Protocol:
-
Harvest and wash cells, then resuspend them in PBS or a suitable buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare a working solution of this compound by diluting the stock solution in PBS. An initial concentration range of 20-200 nM should be tested.
-
Add the staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells with PBS to remove excess dye. This step may reduce background fluorescence but could also lead to some loss of signal.
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and collecting the emission in the green channel (e.g., 530/30 nm bandpass filter).
Applications in Drug Development
The assessment of mitochondrial function is a critical component of drug safety and efficacy studies. Drug-induced mitochondrial dysfunction is a known mechanism of toxicity for various therapeutic agents. While direct evidence is limited, this compound could potentially be employed in this area.
Potential Applications:
-
Screening for Mitochondrial Toxicity: The dye could be used in high-content screening assays to identify compounds that disrupt mitochondrial integrity, as indicated by a loss of staining.
-
Investigating Mechanisms of Drug Action: For compounds known to target mitochondria, this probe could be used to visualize changes in mitochondrial morphology and distribution.
-
Apoptosis Assays: In conjunction with a dead-cell stain like propidium (B1200493) iodide or ethidium (B1194527) bromide, it could be used to differentiate between healthy, apoptotic, and necrotic cells based on changes in mitochondrial and plasma membrane integrity.
An In-Depth Technical Guide to the Synthesis and Purification of 10-Octadecylacridine Orange Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 10-octadecylacridine orange bromide, a fluorescent cationic dye with a long alkyl chain. This document details the chemical properties, a general synthetic protocol, and purification strategies for this compound, which is of interest for various research applications, including membrane potential studies and as a fluorescent probe.
Chemical and Physical Properties
This compound is a synthetic, solid compound that is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75168-16-0 | [1] |
| Molecular Formula | C₃₅H₅₆BrN₃ | [1] |
| Molecular Weight | 598.74 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Excitation Maximum (λex) | 495 nm (in ethanol) | [1] |
| Emission Maximum (λem) | 520 nm (in ethanol) | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the N-alkylation of acridine (B1665455) orange with a long-chain alkyl halide, specifically octadecyl bromide. This reaction, a type of quaternization, targets the nitrogen atom at the 10-position of the acridine ring.
Synthetic Pathway
The general reaction scheme for the synthesis is as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Acridine Orange (3,6-bis(dimethylamino)acridine)
-
1-Bromooctadecane (Octadecyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acridine orange in a suitable volume of anhydrous DMF or acetonitrile.
-
Add a molar excess (typically 1.1 to 1.5 equivalents) of octadecyl bromide to the solution.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the crude product by filtration.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and any side products. Due to the long alkyl chain, the solubility and chromatographic behavior of this compound may differ from that of acridine orange itself. A combination of recrystallization and column chromatography is often employed.
Purification Workflow
References
Unraveling the Cytotoxic Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 10-Octadecylacridine Orange Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Octadecylacridine orange bromide is a cationic, lipophilic fluorescent dye with a long alkyl chain, suggesting a predisposition for accumulation within cellular membranes. While direct, in-depth studies on its specific mechanism of action are not extensively available in current literature, its structural similarity to other long-chain acridine (B1665455) orange analogues and the known biological activities of the acridine orange core provide a strong foundation for a hypothesized mechanism centered on mitochondrial targeting and the induction of apoptosis. This technical guide synthesizes the available information to present a plausible mechanism of action, supported by detailed, standard experimental protocols and data presentation frameworks to guide future research and drug development efforts.
Introduction
Acridine orange and its derivatives have long been utilized as fluorescent probes for nucleic acids and acidic organelles. The addition of a long alkyl chain, such as the 18-carbon octadecyl group, is a common strategy in medicinal chemistry to enhance cellular uptake and direct compounds to specific subcellular locations, particularly the mitochondria. The highly negative mitochondrial membrane potential drives the accumulation of lipophilic cations, making these organelles a prime target for such molecules. It is therefore hypothesized that this compound exerts its cytotoxic effects through a mitochondria-centric mechanism.
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process initiated by its physicochemical properties:
-
Cellular Uptake and Mitochondrial Accumulation: The lipophilic octadecyl chain facilitates the passive diffusion of the molecule across the plasma membrane. Subsequently, the cationic acridine orange headgroup drives the accumulation of the compound within the mitochondrial matrix, a process dependent on the mitochondrial membrane potential.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of a significant number of cationic molecules within the mitochondria is predicted to disrupt the electrochemical gradient across the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential.
-
Induction of the Intrinsic Apoptotic Pathway: A sustained loss of ΔΨm is a critical event in the initiation of the intrinsic pathway of apoptosis. This depolarization can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.
-
Caspase Activation and Execution of Apoptosis: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the externalization of phosphatidylserine.
Data Presentation
To facilitate the systematic evaluation of this compound's biological effects, all quantitative data should be summarized in clear, tabular formats.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |
| e.g., A549 | Experimental Value | Experimental Value | Experimental Value |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Change in Red/Green Fluorescence Ratio (e.g., JC-1 Assay) |
| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |
Table 3: Quantification of Apoptosis Induction
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V+/PI-) |
| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |
Table 4: Western Blot Analysis of Apoptosis-Related Protein Expression
| Protein | Treatment Concentration (µM) | Fold Change in Expression (Normalized to Control) |
| Cleaved Caspase-9 | Experimental Value | Experimental Value |
| Cleaved Caspase-3 | Experimental Value | Experimental Value |
| Cleaved PARP | Experimental Value | Experimental Value |
| Bcl-2 | Experimental Value | Experimental Value |
| Bax | Experimental Value | Experimental Value |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Mitochondrial Localization Assay
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Staining: Incubate the cells with a low concentration of this compound (e.g., 100-500 nM) and a known mitochondrial marker (e.g., MitoTracker Red CMXRos) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately visualize the cells using a confocal fluorescence microscope. The excitation/emission for this compound is approximately 495/520 nm.
-
Analysis: Assess the co-localization of the green fluorescence from this compound with the red fluorescence of the mitochondrial marker.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a specified time. Include a positive control (e.g., CCCP, a mitochondrial uncoupler).
-
JC-1 Staining: Incubate the cells with 5 µM JC-1 dye for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Quantification: For flow cytometry, quantify the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Apoptosis Quantification (Annexin V-FITC/Propidium (B1200493) Iodide Assay)
-
Cell Seeding and Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Caspase-9, Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for investigating the mechanism of action.
Conclusion
While the precise molecular interactions of this compound remain to be fully elucidated, the available evidence strongly supports a mechanism involving mitochondrial targeting and the subsequent induction of apoptosis. The long octadecyl chain likely serves as a mitochondrial localization signal, leading to the accumulation of the cationic acridine orange moiety within the mitochondrial matrix. This accumulation is hypothesized to disrupt the mitochondrial membrane potential, triggering the intrinsic apoptotic cascade. The experimental protocols and data management frameworks provided in this guide offer a robust starting point for researchers to systematically investigate this proposed mechanism and to evaluate the potential of this compound as a novel anti-cancer agent. Further studies are warranted to confirm these hypotheses and to explore the full therapeutic potential of this and related long-chain acridine orange derivatives.
An In-Depth Technical Guide to 10-Octadecylacridine Orange Bromide: Solubility, Stability, and Application as a Membrane Potential Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide is a lipophilic cationic fluorescent dye specifically designed for probing biological membranes. Its unique structure, featuring a positively charged acridine (B1665455) orange core and a long C18 alkyl chain, facilitates its insertion into lipid bilayers. This property makes it a valuable tool for investigating cellular and mitochondrial membrane potential, which are critical indicators of cell health, function, and response to therapeutic agents. This technical guide provides a comprehensive overview of the solubility and stability of this compound, along with detailed protocols for its application in measuring membrane potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 75168-16-0 | [1] |
| Molecular Formula | C₃₅H₅₆BrN₃ | [1][2] |
| Molecular Weight | 598.74 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~520 nm (in ethanol) | [1] |
Solubility
Quantitative solubility data for this compound is not extensively published. However, based on vendor datasheets and the known properties of similar long-chain organic dyes, the following qualitative and estimated solubility information is provided.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | This is the recommended solvent for preparing stock solutions. | [1][3] |
| Ethanol | Likely Soluble | The emission maximum is reported in ethanol, suggesting solubility. For the parent compound, acridine orange, solubility is ~0.3 mg/mL. | [1][4] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | The long octadecyl chain imparts significant hydrophobicity, leading to low solubility in aqueous solutions. The parent compound, acridine orange, has a solubility of ~1 mg/mL in PBS. | [4] |
Note: For the parent compound, Acridine Orange, the solubility in DMSO is approximately 20 mg/mL.[4] Due to the presence of the long alkyl chain, the solubility of the octadecyl derivative may differ.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and performance of this compound.
Solid Form
| Storage Condition | Stability | Recommendations | Reference |
| Long-term | At least 2 years | Store at -20°C, protected from light and moisture. | [3] |
| Shipping | Shipped on blue ice | Upon receipt, store immediately at the recommended long-term storage condition. | [1] |
Stock Solutions (in DMSO)
| Storage Condition | Stability | Recommendations | Reference |
| -20°C | Up to 6 months | Based on data for the parent compound, Acridine Orange. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. | [5] |
| -80°C | Up to 2 years | Based on data for Acridine Orange hydrochloride. Provides extended stability. | [6] |
Note: Aqueous working solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to make a 1 mM solution, dissolve 0.599 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into light-protected, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Measurement of Cellular Membrane Potential Changes
This protocol provides a general method for using this compound to monitor changes in cellular or mitochondrial membrane potential via fluorescence microscopy.
-
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
1-10 mM stock solution of this compound in DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
-
Compounds for inducing membrane potential changes (e.g., ionophores like CCCP or valinomycin (B1682140) for depolarization)
-
-
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Preparation of Staining Solution: Dilute the DMSO stock solution into the physiological buffer to a final working concentration. A typical starting range is 100 nM to 5 µM.[7] The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Staining:
-
Remove the cell culture medium.
-
Wash the cells once with the physiological buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging (Baseline):
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
Add fresh buffer to the cells.
-
Acquire baseline fluorescence images using the fluorescence microscope. The dye will accumulate in polarized mitochondria, resulting in a punctate staining pattern.
-
-
Inducing Membrane Potential Change:
-
Treat the cells with the experimental compound (e.g., a drug candidate or a known depolarizing agent).
-
Acquire images at various time points after treatment to monitor changes in fluorescence intensity or distribution. Depolarization of the mitochondrial membrane will cause the dye to redistribute into the cytoplasm, leading to a decrease in punctate fluorescence and an increase in diffuse cytoplasmic signal.
-
-
Data Analysis: Quantify the changes in fluorescence intensity in the mitochondria or the ratio of mitochondrial to cytoplasmic fluorescence over time.
-
Visualization of Experimental Workflow and Mechanism
Experimental Workflow for Membrane Potential Measurement
The following diagram illustrates the general workflow for using this compound to assess changes in membrane potential.
Caption: Workflow for membrane potential analysis.
Mechanism of Action as a Membrane Potential Probe
This diagram illustrates the principle behind using a cationic dye like this compound to report changes in mitochondrial membrane potential.
Caption: Dye response to mitochondrial potential.
References
- 1. This compound, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. adipogen.com [adipogen.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectral Characteristics of 10-Octadecylacridine Orange Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Spectral Properties
The spectral characteristics of 10-octadecylacridine orange bromide are central to its application as a fluorescent probe. The extended conjugation in the acridine (B1665455) ring system gives rise to its absorption and emission in the visible range of the electromagnetic spectrum.
Quantitative Spectral Data
The following table summarizes the key spectral properties of this compound and its closely related analog, 10-nonyl acridine orange bromide.
| Parameter | This compound | 10-Nonyl Acridine Orange Bromide | Solvent/Conditions |
| Absorption Maximum (λ_abs) | Not specified | ~496 nm | Methanol |
| Excitation Maximum (λ_ex) | 495 nm[1] | 490 - 496 nm[2] | Ethanol[1] |
| Emission Maximum (λ_em) | 520 ± 10 nm[1] | 510 - 525 nm[2] | Ethanol[1] |
| Molar Absorptivity (ε) | Data not available | Data not available | - |
| Fluorescence Quantum Yield (Φ) | Data not available | Data not available | - |
Note: The spectral properties of acridine dyes are known to be sensitive to the solvent environment (solvatochromism) and binding to biological macromolecules.
Experimental Protocols
Accurate determination of the spectral properties of this compound requires meticulous experimental design and execution. Below are generalized protocols for key spectral measurements.
Preparation of Stock Solutions
Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions.
-
Procedure:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to create a stock solution of known concentration (e.g., 1-10 mM).
-
Store the stock solution protected from light at -20°C.
-
Absorbance Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is recommended.
-
Procedure:
-
Prepare a series of dilutions of the stock solution in the solvent of interest (e.g., ethanol, methanol, buffer).
-
Use the same solvent as a blank reference.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 350-600 nm).
-
The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.
-
Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
-
Instrumentation: A calibrated spectrofluorometer is required.
-
Procedure for Excitation and Emission Spectra:
-
Prepare a dilute solution of the dye in the solvent of interest in a quartz cuvette. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
To determine the emission spectrum, set the excitation monochromator to the λ_abs and scan the emission monochromator over a longer wavelength range (e.g., 500-700 nm). The peak of this spectrum is the emission maximum (λ_em).
-
To determine the excitation spectrum, set the emission monochromator to the λ_em and scan the excitation monochromator over a shorter wavelength range (e.g., 400-550 nm). The peak of this spectrum should correspond to the λ_abs.
-
-
Procedure for Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) is typically determined relative to a well-characterized standard with a known quantum yield and similar absorption and emission ranges (e.g., fluorescein (B123965) in 0.1 M NaOH).
-
The absorbance of both the sample and the standard solution at the excitation wavelength must be matched and be in the linear range.
-
The integrated fluorescence intensity of both the sample and the standard are measured.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow for Spectral Characterization
The following diagram illustrates a typical workflow for determining the core spectral properties of a fluorescent compound like this compound.
Caption: Workflow for determining absorbance and fluorescence properties.
Mechanism of Action as a Mitochondrial Probe
This compound and its analogs are widely used to stain mitochondria in living cells. This process is driven by the mitochondrial membrane potential (ΔΨm), which is negative on the inside. The cationic dye accumulates in the mitochondrial matrix. Its interaction with the mitochondrial inner membrane, particularly with the phospholipid cardiolipin, can lead to changes in its fluorescence properties.
Caption: Accumulation of the dye in mitochondria driven by membrane potential.
Conclusion
This compound is a potent fluorescent probe for cellular imaging, particularly for the visualization of mitochondria. While a complete photophysical dataset for this specific derivative remains to be published in accessible literature, the available data, in conjunction with that of its close analogs, provides a solid foundation for its application in research. The protocols and diagrams presented in this guide offer a practical framework for the utilization and further characterization of this versatile dye in biological and biophysical studies. Researchers are encouraged to perform thorough in-house characterization of the dye under their specific experimental conditions to ensure accurate and reproducible results.
References
In-Depth Technical Guide to 10-Octadecylacridine Orange Bromide: Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide is a lipophilic cationic fluorescent dye belonging to the acridine (B1665455) family. Its unique chemical structure, featuring a long octadecyl chain, facilitates its incorporation into lipid membranes, making it a valuable tool for investigating cellular processes. This technical guide provides a comprehensive overview of the excitation and emission spectra of this compound, detailed experimental protocols for its spectral characterization and biological applications, and a summary of its key photophysical properties.
Photophysical Properties
Table 1: Spectral Properties of this compound
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~495 nm | Ethanol (B145695) |
| Emission Maximum (λem) | ~520 nm (± 10 nm) | Ethanol |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mg/mL). From this, prepare a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (~520 nm).
-
Scan a range of excitation wavelengths (e.g., 350-510 nm).
-
The peak of the resulting spectrum corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (~495 nm).
-
Scan a range of emission wavelengths (e.g., 500-700 nm).
-
The peak of the resulting spectrum corresponds to the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.
Workflow for determining excitation and emission spectra.
Assessment of Mitochondrial Membrane Potential
This compound can be used as a potentiometric dye to assess mitochondrial membrane potential (ΔΨm), a key indicator of cell health. In healthy cells with a high ΔΨm, the cationic dye accumulates in the mitochondria, leading to an increase in fluorescence intensity.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Cultured cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically in the nanomolar to low micromolar range, optimization may be required).
-
Staining: Remove the old medium from the cells and add the dye-containing medium. Incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission wavelengths. Healthy cells will exhibit bright mitochondrial staining.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Principle of mitochondrial membrane potential assessment.
Detection of Apoptosis
Similar to its parent compound, this compound can be used in conjunction with a DNA stain like ethidium (B1194527) bromide to differentiate between live, apoptotic, and necrotic cells. Live cells with intact membranes will take up the acridine orange derivative and fluoresce green, while excluding ethidium bromide. Early apoptotic cells will show condensed chromatin and still fluoresce green. Late apoptotic and necrotic cells, with compromised membranes, will be stained by ethidium bromide and fluoresce red.
Materials:
-
This compound solution
-
Ethidium bromide solution
-
PBS
-
Cultured cells (with treated and untreated populations)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Treat cells with an apoptosis-inducing agent and include an untreated control group.
-
Staining: Harvest the cells and resuspend them in PBS. Add a mixture of this compound and ethidium bromide to the cell suspension.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature in the dark.
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using appropriate filter sets to distinguish between green and red fluorescence.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting green fluorescence in one channel (e.g., FL1) and red fluorescence in another (e.g., FL3). This allows for the quantification of live, apoptotic, and necrotic cell populations.
-
Apoptosis detection using dual staining.
Conclusion
This compound is a versatile fluorescent probe with applications in fundamental cell biology research and drug development. Its lipophilic nature makes it particularly well-suited for studying membrane-associated phenomena, such as changes in mitochondrial membrane potential and the morphological alterations that accompany apoptosis. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this dye in their experimental workflows. Further characterization of its quantitative photophysical properties will undoubtedly expand its utility in advanced fluorescence-based assays.
The Unseen Dance: An In-depth Technical Guide to the Fluorescence of 10-Octadecylacridine Orange Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the fluorescence of 10-Octadecylacridine orange bromide, a lipophilic cationic dye that has garnered significant attention for its utility in cellular and drug delivery studies. We will explore its fluorescence mechanisms, summarize key quantitative data, provide detailed experimental protocols, and visualize the underlying processes to empower researchers in their scientific endeavors.
Core Principles of Fluorescence
This compound belongs to the N-alkyl acridine (B1665455) orange family of dyes. Its fluorescence is intrinsically linked to its concentration and environment, a phenomenon dictated by the equilibrium between its monomeric and aggregated (dimeric) states. The long octadecyl chain facilitates its partitioning into lipidic environments, such as cell membranes and liposomes.
-
Monomeric State: At low concentrations or in environments that prevent aggregation (e.g., ethanol), the dye exists as monomers. Upon excitation, these monomers emit a characteristic green fluorescence.
-
Aggregated State: In aqueous solutions at high concentrations or when bound to specific cellular components like cardiolipin (B10847521) in the inner mitochondrial membrane, the dye molecules self-assemble into aggregates. This aggregation leads to a significant quenching of the green fluorescence and a shift to red emission, a process known as aggregation-caused quenching (ACQ).
This concentration-dependent fluorescence behavior is the cornerstone of its application as a probe for membrane integrity and mitochondrial staining.
Quantitative Fluorescence Data
| Property | Monomer (in Ethanol/Methanol) | Aggregate (Bound to Cardiolipin) | Reference(s) |
| Excitation Maximum (λex) | ~495 - 502 nm | ~490 nm | [1] |
| Emission Maximum (λem) | ~520 - 530 nm (Green) | Quenched/Red-shifted (~640 nm) | [1] |
| Molar Extinction Coefficient | Not Reported | Not Reported | |
| Quantum Yield (Φ) | Not Reported | Significantly Reduced | |
| Fluorescence Lifetime (τ) | Not Reported | Not Reported |
Experimental Protocols
Vital Staining of Mitochondria
This protocol is adapted from procedures for N-alkyl acridine orange analogs and is designed to assess mitochondrial localization and integrity in living cells. The principle relies on the dye's affinity for cardiolipin in the inner mitochondrial membrane, leading to aggregation and fluorescence quenching.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for green fluorescence)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or complete culture medium to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope. Healthy cells with intact mitochondria will show punctate green fluorescence in the cytoplasm, corresponding to the monomeric dye within the mitochondrial matrix. Cells with compromised mitochondrial membrane potential may show diffuse cytoplasmic and nuclear staining.
Liposome Leakage Assay
This assay utilizes the self-quenching property of this compound to assess the integrity of liposomal drug delivery systems. Release of the encapsulated dye from the liposomes results in dequenching and an increase in fluorescence.
Materials:
-
Liposomes encapsulating a high concentration of this compound (e.g., 50-100 mM)
-
Buffer (e.g., PBS or HEPES)
-
Plate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~525 nm)
-
Lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Liposome Preparation: Prepare liposomes with the desired lipid composition, encapsulating a concentrated solution of this compound. Remove unencapsulated dye by size exclusion chromatography or dialysis.
-
Assay Setup: In a 96-well plate, add a known amount of the dye-loaded liposomes to each well.
-
Induction of Leakage: Add the agent being tested for its ability to disrupt the liposomes (e.g., a peptide, a protein, or a physical trigger like temperature change) to the wells. Include a negative control (buffer only) and a positive control (lysis buffer).
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the release of the dye from the liposomes.
-
Data Analysis: The percentage of dye leakage can be calculated using the following formula: % Leakage = [(F_sample - F_control) / (F_max - F_control)] * 100 where F_sample is the fluorescence of the sample well, F_control is the fluorescence of the negative control, and F_max is the fluorescence of the positive control (after complete lysis).
Visualizing Core Concepts
To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Monomer-Aggregate Equilibrium and Fluorescence.
Caption: Mitochondrial Staining Experimental Workflow.
Caption: Principle of the Liposome Leakage Assay.
This guide provides a comprehensive overview of the fluorescence properties and applications of this compound. By understanding the fundamental principles and employing the detailed protocols, researchers can effectively leverage this versatile fluorescent probe in their studies of cellular processes and drug delivery systems.
References
A Technical Guide to 10-Octadecylacridine Orange Bromide (NAO) for Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide, commonly known as 10-N-nonyl acridine (B1665455) orange (NAO), is a fluorescent dye utilized in mitochondrial research. It is recognized for its affinity for cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane.[1][2] This interaction allows for the visualization and quantification of mitochondria and cardiolipin content within cells. The lipophilic nature of NAO facilitates its passage across cell membranes, where it accumulates in the mitochondria.
The precise mechanism of NAO's interaction with cardiolipin is thought to involve both electrostatic and hydrophobic interactions.[2] Specifically, the positively charged acridine orange head group interacts with the negatively charged phosphate (B84403) groups of cardiolipin, while the nonyl chain inserts into the hydrophobic core of the mitochondrial membrane.[2] Upon binding to cardiolipin, NAO can form dimers or aggregates, which alters its fluorescent properties.[3] When NAO interacts with cardiolipin, the excitation and emission wavelengths can shift from approximately 496 nm and 525 nm to 450 nm and 640 nm, respectively.[3][4][5]
A significant point of discussion in the scientific community is whether NAO's accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). Some studies suggest that NAO binding is largely independent of the membrane potential, making it a suitable probe for mitochondrial mass.[6][7] Conversely, other research indicates a clear dependence of NAO accumulation and retention on the ΔΨm, with depolarization leading to a reduced signal.[1][8] This discrepancy is a critical consideration for researchers when designing experiments and interpreting data.
This guide provides an in-depth overview of the technical aspects of using NAO in mitochondrial research, including its spectral properties, detailed experimental protocols for live-cell imaging and flow cytometry, and a discussion of its advantages and limitations.
Data Presentation
Physicochemical and Spectral Properties of this compound (NAO)
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₈BrN₃ | [6] |
| Molecular Weight | 472.5 g/mol | [1] |
| Excitation Maximum (λex) | ~490-495 nm | [1][6] |
| Emission Maximum (λem) | ~510-525 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 63,000 cm⁻¹M⁻¹ (in Methanol) | [6] |
| Quantum Yield (Φ) | Not readily available in reviewed literature | |
| Solubility | Soluble in DMSO and DMF | [6] |
Recommended Staining Concentrations
| Application | Cell Type | Concentration | Incubation Time | Source |
| Live-Cell Imaging | Various | 5 nM - 100 nM | 30 - 60 minutes | [9][10] |
| Flow Cytometry | Various | 0.1 µM - 10 µM | 10 - 20 minutes | [11][12] |
| Yeast Cells | Saccharomyces cerevisiae | 45 µM | 15 minutes | [5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria using NAO
This protocol outlines the steps for staining mitochondria in living cells with NAO for subsequent analysis by fluorescence microscopy.
Materials:
-
This compound (NAO)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for stock solution
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging chamber or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)
Procedure:
-
Preparation of NAO Stock Solution:
-
Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO or DMF.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on coverslips or in a live-cell imaging chamber.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the NAO stock solution in pre-warmed cell culture medium to a final concentration of 5-100 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the NAO staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed cell culture medium.[9]
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength of ~490 nm and collect the emission at ~525 nm.
-
Protocol 2: Quantification of Mitochondrial Mass by Flow Cytometry using NAO
This protocol provides a method for assessing mitochondrial mass in a cell population using NAO staining and flow cytometry.
Materials:
-
This compound (NAO)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Preparation of NAO Stock Solution:
-
Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in PBS.
-
-
Staining:
-
Add NAO stock solution to the cell suspension to a final concentration of 0.1-10 µM. The optimal concentration should be determined for your specific cell type.
-
Incubate the cells for 10-20 minutes at room temperature in the dark.[12]
-
-
Washing:
-
After incubation, wash the cells three times with PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.[12]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence signal in the appropriate channel (e.g., FL1, typically 530/30 nm).
-
The mean fluorescence intensity of the cell population is proportional to the mitochondrial mass.
-
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acridine Orange 10-Nonyl Bromide | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. Nonyl acridine orange *CAS 75168-11-5* | AAT Bioquest [aatbio.com]
- 8. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.5. Measurement of a Mitochondrial Mass [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for 10-Octadecylacridine orange bromide Staining in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide (C18-AO) is a lipophilic cationic fluorescent dye used for the analysis of mitochondria in living cells. As a derivative of acridine (B1665455) orange, its mechanism of action is primarily centered on its high affinity for cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane. This interaction allows for the visualization and potential quantification of mitochondrial content and integrity. The longer octadecyl chain of C18-AO enhances its lipophilicity compared to its more commonly used counterpart, 10-N-nonyl acridine orange (NAO). This may result in altered membrane interaction kinetics and staining characteristics.
Recent studies have indicated that while 10-octadecylacridine orange (C18-AO) demonstrates higher sensitivity in detecting cardiolipin compared to NAO, it may exhibit lower selectivity.[1] This suggests that while C18-AO can be a powerful tool for detecting subtle changes in cardiolipin content, careful optimization and control experiments are crucial to ensure the specificity of the signal. The dye's fluorescence is also reported to be sensitive to changes in membrane potential, a factor that must be considered during experimental design and data interpretation.[2][3]
This document provides detailed protocols for the use of this compound for staining live cells for fluorescence microscopy and flow cytometry applications.
Key Applications
-
Visualization of mitochondrial morphology and distribution in live cells.
-
Assessment of mitochondrial mass and content.
-
Monitoring changes in mitochondrial membrane properties.
-
Potential applications in studying apoptosis, as cardiolipin dynamics are altered in this process.
Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [2][3][4] |
| Molecular Formula | C₃₅H₅₆BrN₃ | [2] |
| Molecular Weight | 598.74 g/mol | [2] |
| Excitation Maximum | ~495-500 nm | [1][2] |
| Emission Maximum | ~520-525 nm | [1][2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C, protected from light. | [2][3] |
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol outlines the steps for staining adherent or suspension cells with this compound for visualization with a fluorescence microscope.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Reagent Preparation:
-
1 mM Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[5]
-
Note: The molecular weight of this compound is 598.74 g/mol . To prepare a 1 mM solution, dissolve 0.599 mg in 1 mL of DMSO.
-
-
Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed (37°C) live-cell imaging medium. The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 5 µM is recommended.
Staining Procedure:
-
Cell Preparation:
-
Adherent Cells: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C. Ensure cells are at an appropriate confluency (typically 50-70%).
-
Suspension Cells: Collect cells by centrifugation and resuspend in fresh, pre-warmed culture medium.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells, ensuring complete coverage.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately on a fluorescence microscope using excitation and emission wavelengths of approximately 495 nm and 520 nm, respectively.
-
Protocol 2: Live Cell Staining for Flow Cytometry
This protocol provides a method for staining suspension cells or trypsinized adherent cells with this compound for analysis by flow cytometry.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4, without calcium and magnesium
-
Cells of interest
-
Flow cytometer with a 488 nm laser for excitation and appropriate emission filters.
Reagent Preparation:
-
1 mM Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Staining Buffer: On the day of use, prepare a working solution of 1-10 µM this compound in pre-warmed PBS or a suitable buffer. The optimal concentration should be determined for your specific cell type.
Staining Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in PBS.
-
-
Staining:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.
-
-
Washing:
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in fresh PBS and repeat the wash step twice.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (typically around 530/30 nm).
-
Visualization of Experimental Workflow and Staining Mechanism
Caption: Experimental workflow for live-cell staining with this compound.
References
- 1. Comparison of N-alkyl acridine orange dyes as fluorescence probes for the determination of cardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]
- 3. This compound - CAS-Number 75168-16-0 - Order from Chemodex [chemodex.com]
- 4. scbt.com [scbt.com]
- 5. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
Application Notes and Protocols for 10-N-Nonyl Acridine Orange (NAO) in Mitochondrial Analysis
Note on Nomenclature: The following information pertains to 10-N-Nonyl Acridine (B1665455) Orange (NAO), a widely studied fluorescent probe for mitochondrial analysis. It is presumed that this is the compound of interest referred to as "10-Octadecylacridine orange bromide," given the extensive literature on NAO for the specified application.
Introduction
10-N-Nonyl Acridine Orange (NAO) is a fluorescent, lipophilic cationic dye derived from acridine orange. It is extensively utilized in cell biology to investigate mitochondrial content and integrity. NAO selectively accumulates in mitochondria, primarily through its interaction with cardiolipin (B10847521), a phospholipid uniquely abundant in the inner mitochondrial membrane.[1][2] While often used to assess mitochondrial mass independently of the mitochondrial membrane potential (ΔΨm), a growing body of evidence suggests that its accumulation and fluorescence can be influenced by the energetic state of the mitochondria.[1][3][4]
Mechanism of Action
NAO's interaction with mitochondria is twofold. Primarily, it binds to the negatively charged phosphate (B84403) groups of cardiolipin in the inner mitochondrial membrane.[2][5] This interaction is reported to facilitate the dimerization of NAO molecules, which results in a shift in its fluorescence emission spectrum.[6] The stoichiometry of this binding has been suggested to be two NAO molecules per one cardiolipin molecule for reliable quantification.[6]
Secondly, as a cationic molecule, its accumulation can be influenced by the negative charge of the mitochondrial matrix, which is maintained by the mitochondrial membrane potential (ΔΨm).[1] At lower concentrations (e.g., ~0.1 μM), NAO's fluorescence has been shown to be sensitive to changes in ΔΨm.[3][4] Complete mitochondrial depolarization can lead to a significant decrease in NAO fluorescence intensity.[1][7] This dual characteristic requires careful consideration when designing experiments and interpreting results.
NAO interaction with the mitochondrial inner membrane.
Applications
The primary applications of NAO in mitochondrial research include:
-
Quantification of Mitochondrial Mass: Due to its binding to cardiolipin, NAO fluorescence intensity is often correlated with the total amount of mitochondrial membranes in a cell. This makes it a useful tool for studying changes in mitochondrial content during processes like apoptosis, cell differentiation, or in response to drug treatment.[3][8]
-
Assessment of Cardiolipin Content: NAO can be used for the direct quantification of cardiolipin in isolated mitochondria and other membrane systems.[2]
-
Monitoring Mitochondrial Integrity: While not a direct measure of ΔΨm, changes in NAO fluorescence can indicate significant alterations in mitochondrial health, including depolarization events that lead to dye redistribution.[1]
Data Presentation
The following tables summarize quantitative data from cited literature regarding the use of NAO.
Table 1: NAO Concentrations Used in Cellular Assays
| Concentration | Cell Type(s) | Application | Reference |
|---|---|---|---|
| 0.1 µM | HL60, GM130, U937 | Analysis of ΔΨm effects | [9] |
| 5 µM | HL60, GM130, U937 | Analysis of ΔΨm effects | [9] |
| Not Specified | Human Peripheral Blood Lymphocytes | Mitochondrial mass measurement |[3] |
Table 2: Effect of ΔΨm-Altering Drugs on NAO Fluorescence
| Drug | Mechanism | Effect on NAO Fluorescence (0.1 µM and 5 µM) | Cell Types | Reference |
|---|---|---|---|---|
| FCCP | Protonophore (depolarizes ΔΨm) | Decrease | HL60, GM130, U937 | [9] |
| CCCP | Protonophore (depolarizes ΔΨm) | Decrease | HL60, GM130, U937 | [9] |
| DNP | Protonophore (depolarizes ΔΨm) | Decrease | HL60, GM130, U937 | [9] |
| Valinomycin | K+ ionophore (depolarizes ΔΨm) | Decrease | HL60, GM130, U937 | [9] |
| Nigericin | K+/H+ antiporter | Increase | HL60, GM130, U937 |[9] |
Experimental Protocols
Below are detailed protocols for using NAO for fluorescence microscopy and flow cytometry.
Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy
Materials:
-
10-N-Nonyl Acridine Orange (NAO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell culture medium
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~495/522 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of NAO in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the NAO stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1-5 µM).
-
-
Cell Preparation:
-
Culture adherent cells on glass coverslips or in imaging-compatible plates until they reach the desired confluency.
-
Ensure the cells are healthy and actively growing.
-
-
Staining:
-
Remove the cell culture medium from the cells.
-
Add the NAO-containing medium to the cells, ensuring complete coverage.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Remove the NAO-containing medium.
-
Wash the cells twice with pre-warmed PBS or cell culture medium to remove unbound dye.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a suitable mounting medium or image the cells directly in the plate using a fluorescence microscope.
-
Acquire images using a filter set appropriate for green fluorescence (e.g., FITC filter set).
-
Protocol 2: Staining of Suspension Cells for Flow Cytometry
Materials:
-
10-N-Nonyl Acridine Orange (NAO)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell culture medium
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of NAO in DMSO as described above.
-
Prepare a working solution of NAO in pre-warmed cell culture medium or PBS at the desired concentration.
-
-
Cell Preparation:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed medium or PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the NAO working solution to the cell suspension.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
-
Washing (Optional but Recommended):
-
Centrifuge the stained cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in fresh PBS.
-
Repeat the wash step once more.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry.
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., 525/50 nm bandpass filter).
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
Experimental workflow for using NAO.
Data Interpretation and Limitations
When interpreting data from experiments using NAO, it is crucial to consider its potential dependence on ΔΨm.
Logical relationship for interpreting NAO fluorescence data.
-
Controls are Essential: To distinguish between changes in mitochondrial mass and ΔΨm, appropriate controls are necessary. For instance, co-staining with a ΔΨm-sensitive dye (like TMRM or JC-1) can help to dissect the two effects. However, potential spectral overlap must be considered.
-
Use of Uncouplers: Treating cells with a mitochondrial uncoupler (e.g., FCCP) can help to determine the extent to which NAO staining is dependent on ΔΨm in a specific experimental system. A decrease in NAO fluorescence after FCCP treatment would indicate a dependency on the membrane potential.[9]
-
Concentration Matters: The influence of ΔΨm may be more pronounced at lower NAO concentrations.[3][4] It is advisable to titrate the dye to find a concentration that provides a stable signal for mitochondrial mass with minimal influence from membrane potential changes in the specific cell type and condition being studied.
References
- 1. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the Formation of Intermolecular Complexes of Fluorescent Probe 10-N-Nonyl Acridine Orange with Cardiolipin and Phosphatidylglycerol in Bacterial Plasma Membrane by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10-Octadecylacridine Orange Bromide in Apoptosis and Necrosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide is a lipophilic cation and a fluorescent dye that can be employed to investigate cellular health and distinguish between viable, apoptotic, and necrotic cells. As a derivative of acridine (B1665455) orange, it exhibits similar nucleic acid staining properties but with increased membrane association due to its long octadecyl chain. This characteristic may influence its uptake and cellular localization, making it a valuable tool for studying changes in cell membrane potential and integrity during cell death processes.
These application notes provide a comprehensive guide to using this compound, often in conjunction with a membrane-impermeant dye like ethidium (B1194527) bromide (EB) or propidium (B1200493) iodide (PI), to differentiate and quantify cell populations undergoing apoptosis and necrosis. The protocols are primarily based on established methods for acridine orange (AO) and may require optimization for specific cell types and experimental conditions.
Principle of the Assay
The differential staining of cells is based on the integrity of the plasma membrane and changes in nuclear morphology.
-
Viable Cells: Live cells with intact plasma membranes are permeable to this compound, which intercalates with double-stranded DNA (dsDNA) and emits green fluorescence. These cells will exclude membrane-impermeant dyes like ethidium bromide.
-
Early Apoptotic Cells: During the early stages of apoptosis, the plasma membrane remains largely intact, but changes in membrane asymmetry and chromatin condensation begin. Cells will still stain green, but morphological changes such as chromatin condensation and nuclear fragmentation may become visible as bright green, condensed nuclei.
-
Late Apoptotic Cells: In late-stage apoptosis, the plasma membrane integrity is compromised. This allows the entry of ethidium bromide, which intercalates with DNA and emits red fluorescence. Due to Förster resonance energy transfer (FRET), the green fluorescence from the acridine orange derivative is quenched, and the nucleus appears orange to red. The chromatin will be condensed and fragmented.
-
Necrotic Cells: Necrotic cells have a completely compromised plasma membrane, allowing for the rapid influx of ethidium bromide. These cells will exhibit a uniform red fluorescence with a nuclear morphology that is not condensed or fragmented like in apoptotic cells.
Data Presentation
The following tables summarize the key quantitative parameters for utilizing this compound in apoptosis and necrosis assays. Note that these values are starting points and may require optimization.
Table 1: Reagent Properties and Recommended Concentrations
| Reagent | Molecular Weight ( g/mol ) | Excitation (nm) | Emission (nm) | Stock Solution (in DMSO) | Working Concentration |
| This compound | 598.74[1][2] | 495[1] | 520 ± 10[1] | 1 mg/mL | 1-5 µg/mL |
| Ethidium Bromide (EB) | 394.32 | 518 | 605 | 1 mg/mL | 1-5 µg/mL |
Table 2: Interpretation of Staining Results
| Cell State | Membrane Integrity | Nuclear Morphology | Expected Fluorescence |
| Viable | Intact | Normal, non-condensed | Bright green nucleus |
| Early Apoptotic | Intact | Chromatin condensation, nuclear fragmentation | Bright green, condensed, and/or fragmented nucleus |
| Late Apoptotic | Compromised | Chromatin condensation, nuclear fragmentation | Orange to red, condensed, and/or fragmented nucleus |
| Necrotic | Compromised | Non-condensed, swollen | Uniform bright red nucleus |
Experimental Protocols
Protocol 1: Qualitative Assessment of Apoptosis and Necrosis by Fluorescence Microscopy
This protocol outlines the steps for staining cells with this compound and ethidium bromide for visualization under a fluorescence microscope.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Ethidium bromide stock solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters (blue excitation, green and red emission)
-
Microscope slides and coverslips
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips) and culture under desired experimental conditions to induce apoptosis or necrosis. Include an untreated control group.
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the stock solutions of this compound and ethidium bromide in PBS or cell culture medium to a final working concentration of 1-5 µg/mL for each dye.
-
Cell Staining:
-
For adherent cells, gently wash the cells twice with PBS.
-
For suspension cells, centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in PBS.
-
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells twice with PBS to remove excess dyes.
-
Visualization:
-
For adherent cells on coverslips, mount the coverslip onto a microscope slide with a drop of PBS.
-
For suspension cells, place a drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
-
Immediately observe the cells under a fluorescence microscope using a dual-bandpass filter set for simultaneous visualization of green and red fluorescence.
-
Image Analysis: Capture images and quantify the number of viable, apoptotic, and necrotic cells based on the fluorescence color and nuclear morphology as described in Table 2.
Protocol 2: Quantitative Analysis of Apoptosis and Necrosis by Flow Cytometry
This protocol provides a method for the quantitative analysis of cell populations using flow cytometry.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Ethidium bromide stock solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with a 488 nm laser and appropriate detectors for green (e.g., FITC channel) and red (e.g., PE or PE-Texas Red channel) fluorescence.
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis or necrosis in your cell culture as per your experimental design. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, detach the cells using trypsin-EDTA, and combine them with the supernatant to collect any floating apoptotic cells.
-
For suspension cells, collect the cells directly.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Staining: Add 1-5 µL of this compound stock solution and 1-5 µL of ethidium bromide stock solution to the cell suspension. Mix gently.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of PBS to each tube.
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer immediately. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of green fluorescence (log scale) versus red fluorescence (log scale).
-
Viable cells: High green fluorescence, low red fluorescence.
-
Apoptotic cells: Intermediate green and red fluorescence (or a shift in both).
-
Necrotic cells: Low green fluorescence, high red fluorescence.
-
Use appropriate gating to quantify the percentage of cells in each population.
-
Visualizations
Caption: Workflow for assessing apoptosis and necrosis using this compound.
Caption: Simplified overview of apoptosis and necrosis pathways leading to differential staining.
References
Application Notes and Protocols for 10-Octadecylacridine Orange Bromide in High-Content Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide is a lipophilic, cationic fluorescent dye designed for robust performance in high-content screening (HCS) applications.[1][2][3] Its unique chemical structure, featuring a long octadecyl chain, facilitates its accumulation in acidic organelles, most notably lysosomes. This property makes it an invaluable tool for investigating lysosomotropism, a phenomenon where compounds selectively accumulate in lysosomes, and for assessing the subsequent effects on cellular health and viability.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in HCS, including detailed protocols for assessing lysosomal integrity and cytotoxicity, as well as insights into the underlying cellular mechanisms.
Principle of Action
This compound, as a weak base, readily crosses cell membranes in its neutral state. Upon encountering the acidic environment of the lysosome (pH 4.5-5.0), the molecule becomes protonated.[4][5] This protonation traps the dye within the lysosome, leading to its accumulation and a significant increase in fluorescence intensity. In a high-content screening context, changes in the intensity and localization of the fluorescent signal can be quantified to assess various cellular parameters, including lysosomal volume, membrane permeability, and overall cytotoxicity. Disruption of the lysosomal membrane by test compounds leads to a leakage of the dye into the cytoplasm, resulting in a diffuse, lower-intensity signal.
Key Applications in High-Content Screening
-
Identification of Lysosomotropic Compounds: Screen large compound libraries to identify molecules that exhibit lysosomotropic properties.[4][5][6]
-
Cytotoxicity and Cell Viability Assays: Quantify the cytotoxic effects of compounds by measuring changes in lysosomal integrity and cell number.
-
Drug-Induced Phospholipidosis (DIPL) Studies: Assess the potential of drug candidates to induce the accumulation of phospholipids (B1166683) within lysosomes.
-
Investigation of Lysosomal Storage Disorders: Model and study the cellular pathology of lysosomal storage diseases.
-
Elucidation of Cell Death Mechanisms: Investigate the role of lysosomal membrane permeabilization in apoptosis and other cell death pathways.[4][7][8]
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| CAS Number | 75168-16-0 | [1][2][7] |
| Molecular Formula | C₃₅H₅₆BrN₃ | [1][2][7] |
| Molecular Weight | 598.74 g/mol | [1][2][7] |
| Solubility | Soluble in DMSO | [2][7] |
| Excitation Wavelength (λex) | 495 nm | [7] |
| Emission Wavelength (λem) | 520 nm | [7] |
Table 2: Example High-Content Screening Data for a Putative Lysosomotropic Compound
| Compound | Concentration (µM) | Mean Lysosomal Fluorescence Intensity (Arbitrary Units) | Number of Viable Cells |
| Vehicle (DMSO) | - | 15,234 ± 876 | 9,876 ± 432 |
| Compound X | 1 | 18,976 ± 1,023 | 9,754 ± 398 |
| Compound X | 5 | 25,432 ± 1,567 | 8,123 ± 512 |
| Compound X | 10 | 10,123 ± 987 (diffuse) | 4,321 ± 654 |
| Chloroquine (Positive Control) | 50 | 28,765 ± 1,876 | 6,543 ± 487 |
Experimental Protocols
Protocol 1: High-Content Screening for Lysosomotropic Compounds and Cytotoxicity
This protocol outlines a method for identifying lysosomotropic compounds and simultaneously assessing their cytotoxic effects using this compound in a 96-well format.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compounds and controls (e.g., Chloroquine as a positive control for lysosomotropism)
-
96-well clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in complete cell culture medium.
-
Remove the seeding medium from the cell plates and add the compound dilutions.
-
Include vehicle control (e.g., DMSO) and a positive control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Staining with this compound:
-
Prepare a working solution of this compound in complete cell culture medium. A starting concentration of 1-5 µM is recommended, but this should be optimized for the specific cell line and imaging system.
-
Remove the compound-containing medium and wash the cells once with PBS.
-
Add the this compound working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh, phenol (B47542) red-free medium to the wells.
-
Acquire images using a high-content imaging system with appropriate filter sets (e.g., excitation ~488 nm, emission ~520 nm).
-
Acquire images from multiple fields per well to ensure robust data.
-
-
Image and Data Analysis:
-
Use image analysis software to identify and segment individual cells and lysosomes.
-
Quantify parameters such as the number of viable cells, the intensity and texture of lysosomal fluorescence, and the size and number of lysosomes per cell.
-
Lysosomotropic compounds will show a concentration-dependent increase in punctate lysosomal fluorescence.
-
Cytotoxicity will be indicated by a decrease in cell number and a diffuse cytoplasmic fluorescence due to lysosomal membrane permeabilization.
-
Visualizations
Caption: High-content screening workflow.
Caption: Lysosomal cell death pathway.
Caption: Compound properties and lysosomotropism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete washing, dye concentration too high | Increase the number and duration of wash steps. Optimize the dye concentration by performing a titration. |
| Weak fluorescent signal | Dye concentration too low, insufficient incubation time | Increase the dye concentration or extend the incubation period. |
| High well-to-well variability | Inconsistent cell seeding, edge effects | Ensure a homogenous cell suspension during seeding. Avoid using the outer wells of the plate or fill them with PBS. |
| Cell death in control wells | Dye cytotoxicity | Reduce the dye concentration and/or the incubation time. |
Conclusion
This compound is a potent fluorescent probe for the high-content screening of lysosomotropic compounds and the assessment of their cytotoxic effects. Its reliable performance and straightforward application make it an excellent choice for academic and industrial laboratories engaged in drug discovery and cell biology research. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this reagent in HCS workflows.
References
- 1. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysosomal Membrane Permeabilization Induces Cell Death in a Mitochondrion-dependent Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. | Semantic Scholar [semanticscholar.org]
- 6. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Engaging the Lysosome and Lysosome-Dependent Cell Death in Cancer - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
quantitative analysis of mitochondrial mass with 10-Octadecylacridine orange bromide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of mitochondrial mass is a critical parameter in a multitude of research areas, including metabolic diseases, neurodegenerative disorders, cancer biology, and drug-induced toxicity studies. An alteration in mitochondrial content can signify changes in cellular energetic demand, oxidative stress, or the activation of specific signaling pathways. 10-N-Nonyl Acridine (B1665455) Orange (NAO), a fluorescent dye, is a widely utilized tool for the quantification of mitochondrial mass. NAO is a lipophilic cation that selectively binds to cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane.[1][2][3] This specific interaction provides a basis for its use as a marker for mitochondrial content.
This document provides detailed application notes and experimental protocols for the quantitative analysis of mitochondrial mass using 10-N-Nonyl Acridine Orange Bromide.
Mechanism of Action
NAO is a fluorescent probe that exhibits a high affinity for cardiolipin, a unique dimeric phospholipid predominantly located in the inner mitochondrial membrane.[1][4] The binding of NAO to cardiolipin is primarily driven by electrostatic interactions between the positively charged acridine ring of NAO and the negatively charged phosphate (B84403) groups of cardiolipin. This interaction is what sequesters the dye within the mitochondria. The fluorescence intensity of NAO, when bound to cardiolipin, is proportional to the amount of this phospholipid, which in turn is considered to be proportional to the total mitochondrial mass. While NAO is widely considered to be independent of the mitochondrial membrane potential (ΔΨm) for its accumulation, some studies suggest a potential influence of ΔΨm on its staining.[1][3][5] This is a critical consideration for experimental design and data interpretation.
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of different cellular stressors on mitochondrial mass as measured by NAO fluorescence in human peripheral blood lymphocytes (PBLs) using flow cytometry.
| Treatment (24h) | Normalized Mean Fluorescence Intensity (MFI) of NAO | Change in Mitochondrial Mass | p-value | Reference |
| Untreated Control | 1.000 ± 0.000 | Baseline | - | Doherty et al., 2017[6] |
| NOC-18 (600 µM) | 0.785 ± 0.104 | Decrease | 0.027 | Doherty et al., 2017[6] |
| Rotenone (3 µM, 15 min) | 1.177 ± 0.075 | Increase | 0.027 | Doherty et al., 2017[6] |
| N-acetylcysteine (3 mM) | No significant change | No significant change | >0.05 | Doherty et al., 2017[6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Mitochondrial Mass by Flow Cytometry
This protocol describes the use of NAO to quantify mitochondrial mass in a cell suspension using a flow cytometer.
Materials:
-
10-N-Nonyl Acridine Orange (NAO) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
NAO Staining:
-
Add NAO stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of PBS to remove excess dye. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Resuspension:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the NAO with a 488 nm laser and collect the emission using a 525/50 nm bandpass filter (or equivalent for green fluorescence).
-
Record the mean fluorescence intensity (MFI) of the NAO signal for at least 10,000 events per sample.
-
The MFI is directly proportional to the mitochondrial mass.
-
Protocol 2: Visualization and Quantification of Mitochondrial Mass by Fluorescence Microscopy
This protocol outlines the use of NAO for visualizing and quantifying mitochondrial mass in adherent cells using fluorescence microscopy.
Materials:
-
10-N-Nonyl Acridine Orange (NAO) stock solution (1 mM in DMSO)
-
Cell culture medium
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
NAO Staining:
-
Remove the culture medium and replace it with pre-warmed medium containing NAO at a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh pre-warmed medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with a filter set appropriate for green fluorescence (e.g., excitation at 488 nm and emission at 520-540 nm).
-
-
Image Analysis:
-
Acquire images from multiple fields of view for each condition.
-
Use image analysis software to quantify the total fluorescence intensity per cell or the total fluorescent area per cell. This can be done by outlining individual cells and measuring the integrated density of the NAO signal.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway regulating mitochondrial biogenesis and a typical experimental workflow for quantifying mitochondrial mass using NAO.
Caption: Key signaling pathway regulating mitochondrial biogenesis.
Caption: Experimental workflow for mitochondrial mass quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Time-Lapse Imaging of Mitochondria with 10-Octadecylacridine Orange Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide is a lipophilic cationic fluorescent dye used for the visualization of mitochondria in living cells. As a derivative of acridine (B1665455) orange, it possesses a long C18 alkyl chain that facilitates its partitioning into lipid-rich environments. Its primary mitochondrial localization is attributed to its affinity for cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane. This property, in principle, allows for the assessment of mitochondrial mass and morphology. However, its accumulation within mitochondria is also influenced by the mitochondrial membrane potential (ΔΨm). This document provides detailed application notes and protocols for utilizing this compound in time-lapse imaging of mitochondria, with a special focus on considerations for live-cell experiments. While much of the available literature focuses on the closely related 10-N-nonyl acridine orange (NAO), the protocols and principles outlined here are analogous and applicable to the octadecyl variant, which has been reported to exhibit higher sensitivity for cardiolipin.[1]
Principle of Action
This compound selectively accumulates in mitochondria primarily through an electrostatic interaction with the negatively charged phosphate (B84403) groups of cardiolipin in the inner mitochondrial membrane.[2] This interaction is key to its function as a mitochondrial stain. The dye's fluorescence is enhanced upon binding to cardiolipin, providing a means to visualize mitochondrial structures. It is important to note that while the binding to cardiolipin is a primary determinant of its localization, the dye's cationic nature means that its uptake and retention can also be influenced by the mitochondrial membrane potential.[3][4] Depolarization of the mitochondria can lead to a redistribution of the dye.[3]
Applications
-
Visualization of Mitochondrial Morphology and Dynamics: Enables the study of mitochondrial shape, size, distribution, and dynamic processes such as fission and fusion in living cells over time.
-
Assessment of Mitochondrial Mass: Can be used to estimate changes in mitochondrial content within a cell population under different experimental conditions. However, the influence of membrane potential must be carefully considered and controlled for.
-
Drug Discovery and Toxicology: Provides a tool to screen for compounds that affect mitochondrial structure and function, which is crucial in drug development and toxicology studies.
-
Apoptosis Research: Changes in mitochondrial morphology and cardiolipin content are early markers of apoptosis, which can be monitored using this dye.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₃₅H₅₆BrN₃ | [5] |
| Molecular Weight | 598.74 g/mol | [5] |
| Excitation Maximum (λex) | ~495 nm | [6] |
| Emission Maximum (λem) | ~520 nm (in ethanol) | [6] |
| Solubility | Soluble in DMSO | |
| Typical Working Concentration | 0.1 - 5 µM (analogous to NAO) | [4][7] |
| Typical Incubation Time | 15 - 30 minutes | [8] |
Experimental Protocols
I. Reagent Preparation
Stock Solution (1 mM):
-
Bring the vial of this compound to room temperature before opening.
-
Dissolve the appropriate amount of the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to make a 1 mM stock solution. For example, dissolve ~0.6 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Working Solution (e.g., 1 µM):
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (typically in the range of 0.1 - 5 µM).
-
It is recommended to titrate the concentration to determine the optimal signal-to-noise ratio for your specific cell type and imaging system, while minimizing cytotoxicity.
II. Cell Preparation and Staining
-
Plate cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
On the day of imaging, remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed serum-free medium or buffer.
-
Add the prepared working solution of this compound to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary between cell types.
-
After incubation, gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium supplemented with serum and appropriate buffers) to remove excess dye.
-
Add fresh, pre-warmed imaging medium to the cells for the duration of the time-lapse experiment.
III. Time-Lapse Microscopy
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Allow the cells to equilibrate on the microscope stage for at least 15 minutes before starting the imaging.
-
Set up the microscope for fluorescence imaging using a filter set appropriate for the dye's excitation and emission spectra (e.g., a standard FITC/GFP filter set).
-
Use the lowest possible excitation light intensity and exposure time that provide an adequate signal to minimize phototoxicity and photobleaching.[9] Acridine orange derivatives can be phototoxic, which may alter mitochondrial morphology and function.[10][11]
-
Acquire images at desired time intervals (e.g., every 1-5 minutes) for the duration of the experiment. The frequency of image acquisition should be optimized based on the dynamics of the process being studied and the photostability of the dye.
-
If studying the effects of a compound, acquire a baseline of several images before adding the compound and continue imaging to observe the response.
Data Analysis and Interpretation
The acquired time-lapse images can be analyzed to quantify various aspects of mitochondrial dynamics:
-
Morphological Changes: Visually inspect and quantify changes in mitochondrial shape (e.g., fragmentation, elongation, network formation).
-
Mitochondrial Motility: Track the movement of individual mitochondria over time.
-
Fluorescence Intensity: Measure changes in the mean fluorescence intensity within regions of interest (ROIs) drawn around mitochondria or entire cells. A decrease in fluorescence intensity may indicate a loss of mitochondrial mass or a decrease in mitochondrial membrane potential.[12]
Considerations and Troubleshooting
-
Membrane Potential Dependence: It is crucial to be aware that the fluorescence intensity of this compound can be influenced by changes in mitochondrial membrane potential.[3][4] For experiments where changes in mitochondrial mass are being quantified, it is advisable to use a co-stain for membrane potential (e.g., TMRE) or to perform control experiments with mitochondrial uncouplers (e.g., CCCP) to assess the contribution of membrane potential to the signal.
-
Phototoxicity: Minimize light exposure to prevent phototoxic effects that can damage mitochondria and induce artifacts.[9][10] Use neutral density filters, reduce exposure times, and increase the time interval between image acquisitions.
-
Dye Concentration: High concentrations of the dye can be toxic to cells.[13] Always perform a concentration titration to find the lowest effective concentration.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect mitochondrial morphology and function.
-
Controls: Include appropriate controls in your experiments, such as untreated cells, vehicle-treated cells, and positive controls for expected mitochondrial changes.
Visualizations
Caption: Mechanism of mitochondrial staining.
Caption: Time-lapse imaging workflow.
References
- 1. Comparison of N-alkyl acridine orange dyes as fluorescence probes for the determination of cardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound, Fluorescent试剂 (ab145469)| Abcam中文官网 [abcam.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 10. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
preparing 10-Octadecylacridine orange bromide stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of 10-Octadecylacridine orange bromide (AO18), a lipophilic fluorescent dye. AO18 is a valuable tool for monitoring cellular processes due to its ability to permeate cell membranes and accumulate in acidic organelles.
Properties of this compound
This compound is a synthetic, lipophilic derivative of acridine (B1665455) orange.[1] Its long octadecyl chain facilitates its insertion into cellular membranes. It is a highly selective fluorescent reagent and can be used as a potential-sensitive dye to monitor differences in cell potential, such as those that occur during ion transport across the cell membrane.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆BrN₃ | |
| Molecular Weight | 598.74 g/mol | |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Excitation Maximum (λex) | 495 nm (in ethanol) | |
| Emission Maximum (λem) | 520 nm (in ethanol) | |
| Storage | Store at -20°C, protected from light and moisture. | [1] |
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for reproducible experimental results. The following protocols provide a general guideline. Optimization may be required for specific cell types and applications.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Prepare solutions in a well-ventilated area or a chemical fume hood.
Preparation of Stock Solution
A concentrated stock solution in a high-quality, anhydrous solvent is recommended to ensure stability and minimize the volume of solvent added to cell cultures.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO), anhydrous |
| Concentration | 1-10 mM |
| Storage | Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution by dissolving 5.99 mg of the powder in 10 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Preparation of Working Solution
The optimal working concentration of AO18 will vary depending on the cell type, cell density, and the specific application. It is recommended to perform a concentration titration to determine the optimal concentration for your experiment.
| Application | Recommended Concentration Range |
| Live-Cell Imaging | 0.1 - 5 µM |
| Flow Cytometry | 0.5 - 10 µM |
Protocol:
-
Thaw an aliquot of the 1 mM stock solution at room temperature, protected from light.
-
Dilute the stock solution in a physiologically compatible buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium without serum) to the desired final concentration.
-
Example for a 1 µM working solution: Add 1 µL of the 1 mM stock solution to 999 µL of buffer.
-
-
Mix gently by inversion or pipetting.
-
Use the working solution immediately after preparation. Do not store diluted working solutions.
Preparation of AO18 stock and working solutions.
Experimental Protocols
General Protocol for Live-Cell Staining and Fluorescence Microscopy
This protocol provides a basic workflow for staining live cells with AO18 for visualization by fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound working solution (0.1 - 5 µM in appropriate buffer or medium)
-
Washing buffer (e.g., PBS or HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)
Protocol:
-
Grow cells to the desired confluency on a suitable imaging vessel.
-
Remove the cell culture medium.
-
Wash the cells gently with pre-warmed (37°C) washing buffer.
-
Add the AO18 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary.
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed washing buffer.
-
Add fresh, pre-warmed buffer or medium to the cells for imaging.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for AO18 (e.g., Excitation: ~490 nm, Emission: ~525 nm).
General workflow for live-cell staining with AO18.
General Protocol for Flow Cytometry
This protocol outlines a general procedure for staining a cell suspension with AO18 for analysis by flow cytometry.
Materials:
-
Cell suspension
-
This compound working solution (0.5 - 10 µM in appropriate buffer)
-
Washing buffer (e.g., PBS without calcium and magnesium)
-
Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters (e.g., ~530/30 nm for green fluorescence)
Protocol:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in washing buffer.
-
Add the AO18 working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
(Optional) Wash the cells by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in fresh washing buffer. This step can help to reduce background fluorescence.
-
Resuspend the final cell pellet in an appropriate volume of washing buffer for flow cytometric analysis.
-
Analyze the stained cells on a flow cytometer using the appropriate laser and filter settings.
Troubleshooting
-
High Background Fluorescence:
-
Decrease the concentration of the AO18 working solution.
-
Reduce the incubation time.
-
Include additional washing steps.
-
Use a buffer or medium without phenol (B47542) red for imaging.
-
-
Weak Signal:
-
Increase the concentration of the AO18 working solution.
-
Increase the incubation time.
-
Ensure that the fluorescence microscope or flow cytometer is set up with the correct excitation and emission filters.
-
-
Cell Death/Toxicity:
-
Decrease the concentration of the AO18 working solution.
-
Reduce the incubation time.
-
Ensure that the solvent concentration (e.g., DMSO) in the final working solution is low (typically <0.1%).
-
These protocols provide a starting point for using this compound in your research. Optimization of staining conditions is recommended for each specific cell type and experimental setup to achieve the best results.
References
Application Notes and Protocols for Imaging Fixed Cells with 10-Octadecylacridine orange bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Octadecylacridine orange bromide is a lipophilic, fluorescent dye belonging to the acridine (B1665455) orange family. Its long octadecyl carbon chain facilitates its partitioning into cellular membranes, making it a candidate for visualizing cell morphology and membrane structures in fluorescence microscopy. While its primary described application is as a potential-sensitive probe in living cells, its fluorescent properties can also be leveraged for imaging fixed cells.[1] This document provides detailed protocols and application notes for the use of this compound in fixed-cell imaging.
The staining principle in fixed cells relies on the lipophilic nature of the dye, allowing it to intercalate into lipid bilayers of the plasma membrane and intracellular organelles. Following fixation and permeabilization, the dye can access and bind to these lipid-rich structures. The acridine orange moiety of the molecule is a well-known nucleic acid stain, which fluoresces green when bound to double-stranded DNA and red when associated with single-stranded RNA or in acidic compartments.[2][3][4] While the octadecyl chain directs the molecule towards membranes, some residual nucleic acid or lysosomal staining might be observable, particularly with higher dye concentrations or specific fixation/permeabilization conditions.
Quantitative Data
The following tables summarize the key quantitative data for this compound and recommended parameters for its use in fixed-cell imaging.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Weight | 598.74 g/mol | [5] |
| Molecular Formula | C₃₅H₅₆BrN₃ | |
| Solubility | Soluble in DMSO | [1] |
| Excitation Wavelength (λex) | ~495 nm | |
| Emission Wavelength (λem) | ~520 nm (in ethanol) |
Table 2: Recommended Staining Parameters for Fixed Cells
| Parameter | Recommended Range | Notes |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Standard cross-linking fixative that preserves morphology. |
| Permeabilization Agent | 0.1% - 0.5% Triton™ X-100 in PBS | Necessary for the dye to access intracellular membranes. |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh and store desiccated at -20°C. |
| Working Solution Concentration | 1-10 µM in PBS | Optimal concentration should be determined empirically. |
| Incubation Time | 10-30 minutes at room temperature | Longer incubation may increase background signal. |
| Washing Buffer | Phosphate-Buffered Saline (PBS) without detergents | Avoid detergents post-staining to prevent dye redistribution. |
Experimental Protocols
This section provides a detailed protocol for staining adherent cells grown on coverslips with this compound.
Reagent Preparation
-
Phosphate-Buffered Saline (PBS) : Prepare a 1X solution of PBS (pH 7.4).
-
4% Paraformaldehyde (PFA) in PBS : To prepare 50 mL, dissolve 2 g of paraformaldehyde powder in 40 mL of PBS by heating to 60°C in a fume hood. Add 1-2 drops of 1 M NaOH to clarify the solution. Allow to cool to room temperature, adjust the pH to 7.4, and bring the final volume to 50 mL with PBS. Filter and store at 4°C for up to one week.
-
Permeabilization Buffer : Prepare a 0.1% (v/v) solution of Triton™ X-100 in 1X PBS.
-
This compound Stock Solution (1 mM) : Dissolve 0.6 mg of this compound (MW: 598.74 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Mix well by vortexing. Store in small aliquots at -20°C, protected from light and moisture.[1]
-
This compound Working Solution (5 µM) : Immediately before use, dilute the 1 mM stock solution 1:200 in 1X PBS. For example, add 5 µL of the 1 mM stock solution to 995 µL of PBS. Vortex thoroughly to ensure the dye is well-dispersed.
Staining Protocol for Adherent Cells
-
Cell Culture : Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing : Gently aspirate the culture medium and wash the cells twice with 1X PBS.
-
Fixation : Add a sufficient volume of 4% PFA in PBS to completely cover the cells. Incubate for 15-20 minutes at room temperature.
-
Washing : Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization : Add the 0.1% Triton™ X-100 solution to the cells and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access intracellular membranes.
-
Washing : Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
-
Staining : Add the freshly prepared 5 µM this compound working solution to the cells, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature, protected from light.
-
Washing : Aspirate the staining solution and wash the cells three times with 1X PBS. Crucially, do not include any detergents in these wash steps.
-
Mounting : Mount the coverslip onto a microscope slide using a mounting medium without glycerol (B35011), as glycerol can extract lipophilic dyes. An aqueous mounting medium is recommended. Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging : Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye (e.g., a standard FITC filter set).
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-Octadecylacridine Orange Bromide Staining
Welcome to the technical support center for 10-Octadecylacridine orange bromide (AO18) and its analogues, such as 10-nonyl acridine (B1665455) orange (NAO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AO18) and what is it used for?
A1: this compound (AO18), and its close analogue 10-nonyl acridine orange (NAO), are fluorescent, lipophilic cationic dyes. They are primarily used to stain mitochondria in living cells. These dyes are valuable tools for assessing mitochondrial content (mass) and, under certain conditions, can be sensitive to changes in mitochondrial membrane potential.
Q2: How does AO18/NAO staining work?
A2: Due to their positive charge and lipophilic nature, these dyes accumulate in the mitochondria. NAO, for instance, is reported to bind to cardiolipin (B10847521), a phospholipid predominantly found in the inner mitochondrial membrane. In healthy cells with a high mitochondrial membrane potential, the dye is sequestered in the mitochondria.
Q3: Is AO18/NAO staining dependent on mitochondrial membrane potential?
A3: There is some debate in the scientific literature regarding this. While some studies suggest that NAO staining is independent of mitochondrial membrane potential, making it a good marker for mitochondrial mass, other research has shown that its intracellular distribution can be affected by drugs that alter the membrane potential.[1][2] It is crucial to include proper controls in your experiments, such as using a mitochondrial uncoupler like FCCP, to determine the dependency in your specific cell type and experimental conditions.[1]
Q4: What are the excitation and emission wavelengths for AO18/NAO?
A4: The approximate excitation and emission maxima for AO18 and NAO are around 495 nm and 520-525 nm, respectively, in methanol (B129727) or ethanol.[3] These values can shift upon binding to cellular components like cardiolipin.
Q5: Is AO18/NAO cytotoxic?
A5: Studies have shown that NAO exhibits low cytotoxicity at working concentrations, with one report indicating no evidence of cytotoxicity in labeled cells compared to unlabeled controls.[4] However, as with any fluorescent dye, it is best practice to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. A novel silicon-containing NAO analogue has been reported to have even lower cytotoxicity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Dye Concentration: The concentration of AO18/NAO may be too low for adequate staining. | Increase the dye concentration incrementally. Refer to the concentration tables below for starting points. |
| Insufficient Incubation Time: The dye may not have had enough time to accumulate in the mitochondria. | Increase the incubation time. Typical incubation times range from 15 to 30 minutes. | |
| Low Mitochondrial Content: The cells being used may have a naturally low mitochondrial mass. | Use a positive control cell line known to have high mitochondrial content. | |
| Incorrect Filter Set: The fluorescence microscope may not be equipped with the appropriate filters for AO18/NAO. | Ensure you are using a filter set appropriate for excitation around 495 nm and emission around 525 nm (e.g., a standard FITC filter set). | |
| High Background Staining | Excessive Dye Concentration: Using too high a concentration of AO18/NAO can lead to non-specific binding and high background. | Titrate the dye concentration downwards to find the optimal signal-to-noise ratio. |
| Inadequate Washing: Residual, unbound dye in the medium can contribute to background fluorescence. | Increase the number and/or duration of wash steps with fresh, pre-warmed medium or buffer after incubation. | |
| Cell Autofluorescence: Some cell types naturally exhibit autofluorescence. | Image an unstained sample of your cells under the same conditions to assess the level of autofluorescence. | |
| Photobleaching (Signal Fades Quickly) | Excessive Light Exposure: The sample is being exposed to the excitation light for too long or at too high an intensity. | Reduce the exposure time and/or the intensity of the excitation light. Use a neutral density filter if available. |
| Lack of Antifade Reagent: The mounting medium may not contain an antifade reagent. | Use a commercially available antifade mounting medium to preserve the fluorescence signal. | |
| Inconsistent Staining | Uneven Dye Distribution: The staining solution may not have been mixed thoroughly with the cell suspension. | Gently mix the cells after adding the staining solution to ensure even distribution. |
| Cell Clumping: Aggregated cells may stain unevenly. | Ensure a single-cell suspension before and during the staining procedure. |
Quantitative Data Summary
Recommended Staining Concentrations
| Application | Cell Type | Dye | Concentration | Incubation Time | Reference |
| Flow Cytometry | Muscle Stem Cells | NAO | 10 µM | 15 min | [6] |
| Flow Cytometry | Yeast | NAO | 45 µM | 15 min | [3][7] |
| Microscopy | Live Cells in DMEM | NAO | 100 nM | 30 min | |
| In Solution Assay | - | NAO | 20 µM | 3-15 min | [8] |
Note: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for your specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
-
Prepare Staining Solution:
-
Prepare a stock solution of AO18/NAO in high-quality, anhydrous DMSO. For example, a 10 mM stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (e.g., 100 nM to 10 µM).
-
-
Cell Staining:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Remove the existing culture medium.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed fresh medium or buffer to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~495 nm, emission ~525 nm).
-
Protocol 2: Staining for Flow Cytometry
-
Prepare Cell Suspension:
-
Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Prepare Staining Solution:
-
Prepare a 2X working solution of AO18/NAO in the same buffer.
-
-
Cell Staining:
-
Add an equal volume of the 2X staining solution to the cell suspension to achieve the final desired concentration (e.g., 10 µM).
-
Incubate for 15 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in fresh buffer.
-
Repeat the wash step 1-2 times.
-
-
Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., blue laser at 488 nm) and emission filter (e.g., ~530/30 nm bandpass filter).
-
Visualizations
Caption: General experimental workflow for AO18/NAO staining.
Caption: A logical guide for troubleshooting common AO18/NAO staining issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved method for the preparation of nonyl acridine orange analogues and utilization in detection of cardiolipin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Fluorescent determination of cardiolipin using 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Photobleaching of 10-Octadecylacridine Orange Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Octadecylacridine orange bromide (AO18). The focus is on practical strategies to minimize photobleaching and ensure high-quality, reproducible fluorescence microscopy results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AO18 fluorescence signal is fading rapidly during imaging. What is causing this?
Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This process is a significant challenge in fluorescence microscopy as it can limit the duration of experiments and affect the quantitative analysis of data.[1] The primary cause is the interaction of the excited AO18 molecule with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye.[1]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: High-intensity light is a major contributor to photobleaching.[1] Lower the laser power or lamp intensity to the minimum level required for a detectable signal. Use neutral density filters to control brightness without altering the light's spectral properties.
-
Minimize Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[1] Decrease camera exposure times and increase scanning speed (reduce pixel dwell time) in confocal microscopy. Avoid continuous illumination by only exposing the sample during image acquisition.
-
Optimize Imaging Parameters: Adjust detector gain or use a more sensitive detector to amplify the signal. This allows for the use of lower excitation intensity to achieve the same image brightness.
Q2: What are antifade reagents and how can they help reduce AO18 photobleaching?
Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[2] Their mechanism of action is not fully understood, but they are thought to work by scavenging reactive oxygen species (ROS) produced during fluorescence excitation, thus reducing oxidative damage to the dye.
Q3: Which antifade reagent should I use for my AO18 experiments?
Several antifade reagents are commonly used in fluorescence microscopy. The choice of reagent may depend on the specific experimental conditions, including whether you are working with live or fixed cells.
| Antifade Reagent | Key Characteristics | Considerations |
| p-Phenylenediamine (B122844) (PPD) | Highly effective antifade compound.[2] | Can react with cyanine (B1664457) dyes.[2] May cause weak and diffused fluorescence after storage.[2] |
| n-Propyl gallate (NPG) | Non-toxic and can be used with live cells. | Difficult to dissolve, requiring prolonged heating.[2] May interfere with biological processes like apoptosis.[2] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD. | Not as effective as PPD.[2] |
| Trolox | A derivative of Vitamin E, it is a popular cell-permeable antifade reagent for live-cell imaging. It has a dual mechanism of action, acting as a triplet-state quencher and scavenging radicals. | The combination of Trolox and its oxidized form, TX-quinone, provides comprehensive antifade protection. |
Q4: Can I prepare my own antifade mounting medium?
Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade reagent, such as p-phenylenediamine or n-propyl gallate, in a glycerol-based buffer. It is crucial to ensure the final refractive index of the mounting medium matches that of the immersion oil to minimize optical aberrations.[2]
Q5: Are there any imaging techniques that can minimize photobleaching?
Yes, certain imaging techniques can help reduce photobleaching. For instance, two-photon excitation microscopy can markedly reduce photobleaching compared to single-photon excitation, especially at high image acquisition rates.[3]
Experimental Protocols
Protocol for Staining with AO18 and Mounting with an Antifade Reagent
This protocol provides a general guideline for staining cells with this compound and utilizing an antifade mounting medium to minimize photobleaching.
-
Cell Preparation:
-
Culture cells on coverslips or in imaging dishes appropriate for fluorescence microscopy.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature) if working with fixed samples. For live-cell imaging, proceed directly to staining.
-
Wash the cells three times with PBS.
-
-
Staining with AO18:
-
Prepare a working solution of AO18 in PBS or an appropriate buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Incubate the cells with the AO18 working solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
-
Mounting with Antifade Reagent:
-
Carefully remove the excess PBS from the coverslip.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Gently press the coverslip to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent drying and movement.
-
For imaging dishes, add the antifade medium directly to the dish.
-
-
Imaging:
-
Allow the mounting medium to cure if necessary (check the manufacturer's instructions).
-
Image the samples using a fluorescence microscope with appropriate filter sets for Acridine Orange (Excitation/Emission maxima are approximately 500/526 nm when bound to dsDNA and 460/650 nm when bound to RNA or ssDNA).[4][5]
-
Implement the photobleaching reduction strategies mentioned in the troubleshooting section (e.g., use the lowest possible excitation power and shortest exposure times).
-
Visualizations
Caption: Experimental workflow for fluorescence microscopy with AO18, highlighting key steps to minimize photobleaching.
Caption: Proposed mechanism of antifade reagents in reducing photobleaching of fluorescent dyes like AO18.
References
troubleshooting weak signal with 10-Octadecylacridine orange bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak signal issues with 10-Octadecylacridine orange bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe derived from acridine (B1665455) orange. It features a long octadecyl carbon chain, which makes it highly lipophilic, facilitating its association with cellular membranes. Its primary application is in the fluorescent staining of acidic organelles, most notably lysosomes, in living cells for analysis by fluorescence microscopy or flow cytometry.[1][2] It is a metachromatic dye, meaning its fluorescence emission color depends on its concentration and local environment.
Q2: How does this compound work to stain lysosomes?
A2: As a weak base, the dye can cross cell membranes in its neutral form. It then accumulates in acidic compartments like lysosomes, where the low pH causes it to become protonated and trapped.[1][3] At high concentrations within the lysosomes, the dye molecules aggregate, causing a shift in their fluorescence from green to red/orange. Disruption of the lysosomal membrane and loss of the pH gradient leads to the release of the dye back into the cytoplasm in its monomeric form, which fluoresces green.[2][4]
Q3: What are the optimal excitation and emission wavelengths for this dye?
A3: The specific spectral properties can vary slightly, but generally, the monomeric form (e.g., in the cytoplasm or bound to DNA) is excited by blue light and emits green fluorescence. The aggregated form (in lysosomes) can also be excited by blue light but emits red fluorescence.[2] For the specific compound this compound, the following has been reported:
-
Excitation: 495 nm
-
Emission: 520 nm (in ethanol, corresponding to the monomeric green fluorescence)[5]
When monitoring lysosomal integrity, it is common to use an excitation wavelength of around 488 nm and collect emission in two channels: one for green fluorescence (approx. 500-550 nm) and one for red fluorescence (approx. >650 nm).[2]
Q4: Can this dye be used to stain mitochondria?
A4: While the octadecyl tail suggests an affinity for membranes, the primary use is for acidic organelles like lysosomes. Related long-chain acridine orange derivatives, such as 10-N-nonyl acridine orange (NAO), are used to stain mitochondrial membranes.[6] However, the staining intensity of these related dyes can be influenced by mitochondrial membrane potential, which should be considered during experimental design.[6]
Troubleshooting Guide: Weak Fluorescent Signal
This guide addresses common causes of a weak or absent fluorescent signal when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Very Faint Signal | Incorrect Filter Sets: The microscope's excitation and emission filters do not match the spectral profile of the dye. | Verify that your microscope is equipped with appropriate filters for blue light excitation (around 488-495 nm) and green/red emission detection (around 520 nm for green and >650 nm for red).[2][5] |
| Incorrect Dye Concentration: The concentration of the dye in the staining solution is too low. | The optimal concentration can be cell-type dependent. Start with a concentration in the range of 2-5 µg/mL and optimize as needed.[1][4] | |
| Reagent Degradation: The dye has been stored improperly or is past its expiration date. | Store the dye solution protected from light at 4°C for up to 6 months.[1] For long-term storage, keep the solid form at -20°C under desiccating conditions.[5] | |
| Weak Red (Lysosomal) Signal | Loss of Lysosomal Acidity: The lysosomes in your cells are not sufficiently acidic, preventing dye accumulation. This can be due to poor cell health or the experimental treatment itself. | Ensure cells are healthy and growing in optimal conditions. Include a positive control with healthy, untreated cells. Consider using a known lysosomotropic agent as a control if applicable. |
| Insufficient Incubation Time: The dye has not had enough time to accumulate in the lysosomes. | Incubate cells with the staining solution for 15-30 minutes at 37°C.[1] This may require optimization for your specific cell line. | |
| Signal Fades Quickly | Photobleaching: The dye is being exposed to excessive or high-intensity excitation light. | Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. When performing time-lapse imaging, keep the time between acquisitions as long as feasible. Acridine orange is known to be sensitive to photo-oxidation, especially when concentrated in lysosomes.[2] |
| High Background Signal | Incomplete Washing: Excess dye that is not localized to organelles remains in the well, increasing background fluorescence. | After incubation, wash the cells thoroughly with fresh, phenol-free medium or phosphate-buffered saline (PBS) to remove unbound dye.[1][2] |
| Dye Precipitation: The dye has precipitated out of solution, creating fluorescent artifacts. | Ensure the dye is fully dissolved in the staining medium. If using a stock solution in DMSO, ensure it is well-mixed into the aqueous medium. |
Experimental Protocols
Protocol 1: Staining for Lysosomal Integrity Assessment
This protocol is adapted from methods for acridine orange and is suitable for fluorescence microscopy.
-
Cell Preparation: Seed cells in a format suitable for microscopy (e.g., glass-bottom dish or 96-well plate) and grow to 80-90% confluency.[1]
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in complete, phenol-free cell culture medium to a final concentration of 2-5 µg/mL.
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells.
-
Incubate for 15-20 minutes at 37°C, protected from light.[4]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed phenol-free medium to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength of ~488 nm.
-
Collect images in two separate channels:
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Excitation Wavelength (λex) | 495 nm | [5] |
| Emission Wavelength (λem) | 520 nm (Monomer/Green) | [5] |
| >650 nm (Aggregate/Red) | [2] | |
| Working Concentration | 2-5 µg/mL | [1][4] |
| Incubation Time | 15-30 minutes at 37°C | [1] |
| Stock Solution Storage | 1 mg/mL in H₂O or DMSO, 4°C, up to 6 months, dark | [1] |
| Solid Compound Storage | -20°C, desiccated, up to 12 months | [5] |
Visualizations
Troubleshooting Workflow for Weak Signal
References
- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal Stability Assay [en.bio-protocol.org]
- 4. Lysosomal Stability Assay [bio-protocol.org]
- 5. This compound, Fluorescent reagent (CAS 75168-16-0) | Abcam [abcam.com]
- 6. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 10-Octadecylacridine Orange Bromide Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve staining artifacts when using 10-Octadecylacridine orange bromide.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Problem: Weak or No Fluorescent Signal
A faint or absent signal can result from several factors, from dye concentration to imaging settings.
| Potential Cause | Recommendation |
| Insufficient Dye Concentration | Increase the dye concentration in increments. Start with a titration experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Short Incubation Time | Extend the incubation period to allow for sufficient dye uptake and binding to the target structures. |
| Photobleaching | Minimize exposure to excitation light. Use a lower laser power or a shorter exposure time. If possible, use an anti-fade mounting medium. |
| Incorrect Filter Set | Ensure that the excitation and emission filters on the microscope are appropriate for this compound (Excitation: ~495 nm, Emission: ~520 nm).[1] |
| Cell Death | High concentrations of the dye or prolonged exposure can be toxic to cells. Assess cell viability using a trypan blue exclusion assay or a live/dead cell staining kit. |
Problem: High Background or Non-Specific Staining
Excessive background fluorescence can obscure the signal from the target structures.
| Potential Cause | Recommendation |
| Excessive Dye Concentration | Use a lower concentration of the dye. Perform a concentration titration to find the optimal balance between signal and background. |
| Inadequate Washing | Increase the number and duration of wash steps after dye incubation to remove unbound dye. |
| Dye Aggregation | Prepare fresh dye solutions and vortex thoroughly before use. Consider filtering the dye solution to remove aggregates. |
| Autofluorescence | Image an unstained control sample to assess the level of natural cell fluorescence. If significant, consider using a different emission filter or spectral imaging to subtract the background. |
Problem: Inconsistent or Patchy Staining
Uneven staining can lead to unreliable and unquantifiable results.
| Potential Cause | Recommendation |
| Uneven Dye Distribution | Ensure that the dye solution is evenly mixed and applied to the cells. Gently agitate the sample during incubation. |
| Cell Clumping | Ensure a single-cell suspension before staining. If working with adherent cells, ensure they are not overly confluent. |
| Fixation Artifacts | If working with fixed cells, the fixation method can affect membrane permeability and dye access. Consider trying different fixation methods (e.g., paraformaldehyde vs. methanol). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store the solid dye at -20°C, protected from light.[1] A stock solution, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How do I prepare a working solution of this compound?
First, prepare a high-concentration stock solution in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] The final working solution is then made by diluting the stock solution in an appropriate buffer or cell culture medium to the desired final concentration. It is crucial to ensure the dye is fully dissolved and mixed before adding it to the cells.
Q3: Can this compound be used for live-cell imaging?
Yes, this dye is often used in live-cell imaging to monitor changes in cell potential.[1] However, it is important to be mindful of potential phototoxicity. Use the lowest possible dye concentration and light exposure to minimize damage to the cells.
Q4: What do the different colors of fluorescence indicate when using acridine (B1665455) orange-based dyes?
Acridine orange and its derivatives are metachromatic dyes. This means they can emit different colors of light depending on their concentration and how they bind to cellular components. Typically, when the dye is at a low concentration and intercalates into double-stranded DNA, it fluoresces green. At higher concentrations or when it binds to single-stranded nucleic acids or accumulates in acidic compartments, it can form aggregates that fluoresce red.
Experimental Protocols
General Protocol for Staining Live Adherent Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the staining solution to the cells and incubate at 37°C for the desired time (typically 15-30 minutes).
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed buffer to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set (Ex/Em: ~495/520 nm).
Visualizations
References
minimizing 10-Octadecylacridine orange bromide cytotoxicity in live cells
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize the cytotoxicity of 10-Octadecylacridine orange bromide (10-OAB) in live-cell experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of 10-OAB for live-cell imaging.
Question: My cells are showing signs of stress or dying after staining with 10-OAB. What could be the cause and how can I fix it?
Answer: Cell stress and death following 10-OAB staining are often due to an excessively high dye concentration or prolonged incubation. Here’s how to troubleshoot this issue:
-
Optimize Concentration: The optimal concentration of 10-OAB is highly cell-type dependent. We recommend performing a concentration titration to determine the lowest effective concentration that provides a sufficient signal without inducing cytotoxicity. Start with a range of 10 nM to 1 µM.
-
Reduce Incubation Time: Minimize the time cells are exposed to the dye. An incubation period of 15-30 minutes is typically sufficient for staining.
-
Use Imaging Medium: For imaging, replace the staining solution with a fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium supplemented with serum and necessary nutrients) to reduce background fluorescence and maintain cell health.
Question: I am observing high background fluorescence in my images. How can I reduce it?
Answer: High background fluorescence can obscure the signal from your stained cells. Here are some steps to mitigate this:
-
Wash Steps: After incubation with 10-OAB, gently wash the cells 2-3 times with a pre-warmed balanced salt solution (e.g., PBS or HBSS) or imaging medium to remove unbound dye.
-
Phenol Red-Free Medium: Phenol red in standard culture medium is fluorescent and can contribute to high background. Use a phenol red-free medium for the staining and imaging steps.
-
Lower Dye Concentration: As with cytotoxicity, a high concentration of 10-OAB can lead to increased background signal.
Question: The fluorescent signal from my 10-OAB-stained cells is weak. How can I improve it?
Answer: A weak signal can be due to several factors. Consider the following adjustments:
-
Increase Concentration (with caution): If you have already optimized for low cytotoxicity, you may need to slightly increase the 10-OAB concentration. Monitor for any signs of cytotoxicity.
-
Optimize Imaging Settings: Adjust the gain and exposure time on your microscope. However, be mindful that long exposure times can lead to phototoxicity.
-
Check Filter Sets: Ensure that you are using the correct excitation and emission filters for 10-OAB (Excitation/Emission maxima: ~495/520 nm).[1]
Question: My cells are bleaching quickly under the microscope. What can I do to prevent phototoxicity?
Answer: Phototoxicity is caused by light-induced damage to the cells, which is a common issue in live-cell imaging. To minimize phototoxicity:
-
Reduce Light Intensity: Use the lowest possible light intensity from your microscope's light source that still allows you to visualize the cells.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: If compatible with your experimental setup, consider using an antifade reagent in your imaging medium.
-
Time-Lapse Imaging Considerations: For time-lapse experiments, reduce the frequency of image acquisition to minimize the cumulative light exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound (10-OAB)?
A1: 10-OAB is a fluorescent, lipophilic cation. It is a potential-sensitive dye that can be used to monitor differences in cell potential, such as those that occur during ion transport across the cell membrane.[1][2] Due to its chemical properties, it tends to accumulate in organelles with a low internal pH, such as lysosomes and late endosomes.
Q2: What is the primary application of 10-OAB in live-cell imaging?
A2: 10-OAB is primarily used to stain and visualize acidic organelles in live cells. Its fluorescence intensity can be used to investigate processes like autophagy and lysosomal stability.
Q3: How should I prepare a stock solution of 10-OAB?
A3: 10-OAB is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are the potential mechanisms of 10-OAB cytotoxicity?
A4: While specific studies on 10-OAB are limited, acridine (B1665455) derivatives, in general, can induce cytotoxicity through various mechanisms. These may include DNA intercalation, inhibition of autophagic degradation, and induction of apoptosis.[3] At high concentrations, these compounds can disrupt lysosomal membrane integrity, leading to the release of lysosomal enzymes and subsequent cell death.
Q5: Can I use 10-OAB for fixed cells?
A5: 10-OAB is primarily designed for use in live cells as its accumulation is dependent on the pH gradient of acidic organelles, which is not maintained in fixed cells. For fixed-cell imaging, consider using antibody-based markers for lysosomes.
Quantitative Data Summary
The cytotoxic effects of 10-OAB are cell-line specific and depend on the experimental conditions. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The following table provides illustrative IC50 values for 10-OAB in different cancer cell lines after 24 hours of exposure.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HepG2 | Liver Cancer | 22.1 |
Disclaimer: These are example values and should not be used as a substitute for experimental determination. The actual IC50 values can vary significantly based on the cell line, cell density, and assay method used.
Experimental Protocols
Protocol for Minimizing 10-OAB Cytotoxicity in Live-Cell Staining
This protocol provides a general guideline for staining live cells with 10-OAB while minimizing cytotoxic effects.
Materials:
-
10-OAB stock solution (1 mM in DMSO)
-
Live cells cultured on a suitable imaging dish or plate
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding: Seed cells on your imaging vessel of choice and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution:
-
Warm the complete cell culture medium and PBS/HBSS to 37°C.
-
Dilute the 10-OAB stock solution in the pre-warmed complete medium to the desired final concentration. It is highly recommended to perform a concentration titration (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to find the optimal concentration for your cell type.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently add the 10-OAB staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Gently wash the cells twice with pre-warmed PBS or HBSS to remove any unbound dye.
-
-
Imaging:
-
After the final wash, add pre-warmed, phenol red-free imaging medium to the cells.
-
Proceed with imaging using a fluorescence microscope equipped with the appropriate filter set for 10-OAB (Excitation/Emission: ~495/520 nm).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time required to obtain a clear image.
-
Mandatory Visualizations
Signaling Pathways
Caption: Potential cytotoxicity pathway of acridine derivatives.
Experimental Workflow
Caption: Workflow for optimizing 10-OAB concentration.
References
Technical Support Center: 10-Octadecylacridine Orange Bromide (AO18)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments using 10-Octadecylacridine orange bromide (AO18), with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AO18) and what is its primary application?
A1: this compound (AO18) is a lipophilic, fluorescent dye. Its long octadecyl tail allows it to readily intercalate into cellular membranes. It is primarily used as a potential-sensitive dye to monitor changes in membrane potential and can also be used for general membrane staining in live and fixed cells.
Q2: What are the common causes of non-specific binding with AO18?
A2: Non-specific binding of AO18, a lipophilic dye, can arise from several factors:
-
Dye Aggregation: At high concentrations or in suboptimal buffer conditions, AO18 can form aggregates that bind indiscriminately to cellular structures and surfaces.
-
Hydrophobic Interactions: The lipophilic nature of the dye can cause it to bind to hydrophobic pockets in proteins and other cellular components, not just the plasma membrane.
-
Suboptimal Staining Conditions: Inappropriate dye concentration, incubation time, or temperature can all contribute to increased background signal.
-
Inadequate Washing: Insufficient washing after the staining step can leave unbound or loosely bound dye in the sample, leading to high background fluorescence.
-
Cell Health and Density: Unhealthy or dying cells can exhibit altered membrane permeability and composition, leading to increased and variable staining. Very high cell density can also trap dye, increasing background.
Q3: How can I prepare a stock solution of AO18?
A3: AO18 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid dye in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the optimal excitation and emission wavelengths for AO18?
A4: The optimal excitation and emission wavelengths for AO18 can vary slightly depending on the solvent and binding state. In general, the excitation maximum is around 490-502 nm, and the emission maximum is around 520-530 nm when bound to membranes. It is always recommended to determine the optimal settings for your specific experimental setup and instrumentation.
Troubleshooting Guide: Non-Specific Binding
High background and non-specific staining are common challenges when working with lipophilic dyes like AO18. The following guide provides a systematic approach to troubleshoot and optimize your staining protocol.
Problem: High Background Fluorescence
This is the most common issue, where the signal-to-noise ratio is low due to fluorescence outside the region of interest.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Detailed Troubleshooting Steps & Experimental Protocols
1. Optimize Dye Concentration
-
Issue: Using too high a concentration of AO18 is a primary cause of aggregation and non-specific binding.
-
Solution: Perform a concentration titration to determine the lowest effective concentration that provides adequate signal.
Experimental Protocol: AO18 Concentration Titration
-
Prepare a range of AO18 working solutions: Dilute your stock solution to final concentrations ranging from 0.1 µM to 5 µM in your experimental buffer.
-
Seed cells: Plate your cells at a consistent density in a multi-well plate.
-
Stain cells: Replace the culture medium with the different AO18 working solutions and incubate under your standard conditions.
-
Wash: Use your standard washing protocol.
-
Image and Analyze: Acquire images using identical settings for all concentrations. Quantify the signal-to-noise ratio by measuring the fluorescence intensity of the stained membranes versus a background region.
| Parameter | Recommendation |
| Starting Concentration | 1 µM |
| Titration Range | 0.1 µM - 5 µM |
| Incubation Time | 15-30 minutes |
| Temperature | Room Temperature or 37°C |
2. Optimize Incubation Time and Temperature
-
Issue: Prolonged incubation can lead to internalization of the dye and increased binding to intracellular components.
-
Solution: Reduce the incubation time and/or temperature.
Experimental Protocol: Time Course Experiment
-
Select an optimal AO18 concentration: Use the concentration determined from the titration experiment.
-
Incubate for varying durations: Stain cells for different time points (e.g., 5, 15, 30, 60 minutes).
-
Wash and Image: Use a consistent washing protocol and acquire images.
-
Analyze: Determine the shortest incubation time that yields sufficient signal without excessive background.
| Parameter | Recommendation |
| Incubation Time Range | 5 - 60 minutes |
| Temperature | Room Temperature |
3. Improve Washing Protocol
-
Issue: Inadequate washing fails to remove unbound or loosely associated dye molecules.
-
Solution: Increase the number and/or volume of washes.
Recommended Washing Protocol
-
After incubation with AO18, remove the staining solution.
-
Wash the cells three to five times with a pre-warmed, appropriate buffer (e.g., PBS or HBSS).
-
Ensure gentle agitation during washes to enhance the removal of unbound dye.
4. Modify Staining Buffer Composition
-
Issue: The composition of the staining buffer can influence dye solubility and non-specific interactions.
-
Solution: Add a blocking agent or a surfactant to the staining buffer.
Signaling Pathway of Non-Specific Binding and Mitigation
Caption: The pathways leading to non-specific binding and corresponding mitigation strategies.
Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific hydrophobic binding sites. |
| Tween-20 | 0.01% - 0.05% (v/v) | A non-ionic detergent that can help to reduce hydrophobic interactions and dye aggregation. |
Experimental Protocol: Testing Buffer Additives
-
Prepare your optimal AO18 working solution in your standard buffer.
-
Prepare separate AO18 working solutions containing either BSA or Tween-20 at the recommended concentrations.
-
Stain your cells in parallel with the different buffer formulations.
-
Wash and image as standard.
-
Compare the signal-to-noise ratio between the conditions.
5. Control for Cell Health and Density
-
Issue: Apoptotic or necrotic cells will show aberrant staining. Overly confluent cells can trap the dye.
-
Solution: Ensure you are working with a healthy, sub-confluent cell population. Use a viability dye (e.g., Propidium Iodide) to exclude dead cells from your analysis if necessary.
6. Final Considerations
-
Solvent Quality: Always use high-quality, anhydrous DMSO for your stock solution to prevent dye precipitation.
-
Light Protection: AO18 is a fluorescent dye and should be protected from light to prevent photobleaching.
-
Fresh Working Solutions: Prepare fresh working solutions of AO18 from your stock for each experiment.
By systematically working through these troubleshooting steps, you can significantly reduce non-specific binding and improve the quality and reliability of your experimental data when using this compound.
improving signal-to-noise ratio for 10-Octadecylacridine orange bromide
Welcome to the technical support center for 10-Octadecylacridine orange bromide (AO18). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental outcomes and improving the signal-to-noise ratio when using this potentiometric fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AO18) and what is its primary application?
This compound (AO18) is a lipophilic, cationic fluorescent dye used to monitor changes in plasma membrane potential in living cells.[1][2][3][4] Its octadecyl tail anchors the molecule within the cell membrane, allowing the acridine (B1665455) orange headgroup to respond to changes in the transmembrane electrical potential. It is a highly selective fluorescent reagent.[2][4]
Q2: What are the excitation and emission wavelengths for AO18?
The approximate excitation and emission maxima for this compound are 495 nm and 520 nm, respectively.[2]
Q3: How should I prepare a stock solution of AO18?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the solid dye in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture.[2][5]
Q4: What is the general procedure for staining cells with AO18?
The general workflow for staining cells with AO18 involves preparing the cells, loading the dye, and then acquiring fluorescent images. A typical protocol includes:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Dye Loading: Dilute the AO18 stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the final working concentration. Remove the cell culture medium and replace it with the dye-containing buffer.
-
Incubation: Incubate the cells with the dye for a specific period to allow for membrane staining.
-
Imaging: Acquire fluorescent images using a microscope equipped with appropriate filters for the excitation and emission wavelengths of AO18.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on improving the signal-to-noise ratio (SNR).
Issue 1: Weak or No Fluorescent Signal
A weak or absent signal can be frustrating. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dye Concentration | The concentration of AO18 may be too low for your specific cell type and experimental conditions. Increase the dye concentration incrementally. See Table 1 for recommended starting concentrations. |
| Insufficient Incubation Time | The dye may not have had enough time to adequately stain the plasma membrane. Increase the incubation time. Refer to Table 2 for suggested incubation durations. |
| Incorrect Microscope Settings | Ensure that the excitation and emission filters on your fluorescence microscope are correctly matched to the spectral properties of AO18 (Ex: ~495 nm, Em: ~520 nm).[2] |
| Photobleaching | The fluorescent signal can be quickly diminished by excessive exposure to excitation light. Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times that still provide a detectable signal. The use of an anti-fade mounting medium can also help mitigate photobleaching. |
| Cell Health | Poor cell health can affect membrane integrity and the ability of the dye to stain properly. Ensure your cells are healthy and viable before and during the experiment. |
Issue 2: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to discern true changes in membrane potential.
| Potential Cause | Troubleshooting Steps |
| Excessive Dye Concentration | Using too high a concentration of AO18 can lead to high background from unbound dye in the medium or non-specific binding. Decrease the dye concentration. |
| Incomplete Washing | Residual dye in the imaging medium can contribute to background fluorescence. After incubation, gently wash the cells with fresh, pre-warmed physiological buffer before imaging. |
| Autofluorescence | Some cell types or culture media exhibit intrinsic fluorescence. To check for this, image a sample of unstained cells under the same conditions. If autofluorescence is high, consider using a phenol (B47542) red-free medium during imaging. |
| Suboptimal Imaging Buffer | The composition of your imaging buffer can influence background levels. Ensure the buffer is free of components that may be autofluorescent. |
Issue 3: Phototoxicity and Cell Death
Prolonged exposure to high-intensity light can be toxic to cells, leading to artifacts and cell death.
| Potential Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Intense excitation light can generate reactive oxygen species, leading to cellular damage. Use the lowest possible light intensity that provides an adequate signal. |
| Prolonged or Frequent Imaging | Continuous or repeated imaging can exacerbate phototoxicity. Reduce the frequency and duration of image acquisition. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest. |
| Suboptimal Environmental Conditions | Maintaining physiological conditions (temperature, pH, humidity) during live-cell imaging is crucial for cell health. Use a stage-top incubator or a heated microscope enclosure. |
Quantitative Data Summary
Optimizing experimental parameters is key to achieving a high signal-to-noise ratio. The following tables provide starting points for optimizing AO18 concentration and incubation time. Note that the optimal conditions will vary depending on the cell type and experimental setup.
Table 1: Recommended Starting Concentrations for AO18
| Cell Type | Concentration Range (nM) | Notes |
| Neurons | 50 - 200 | Start with a lower concentration and titrate up as needed. |
| Cardiomyocytes | 100 - 500 | May require higher concentrations due to cell size and membrane complexity. |
| HEK293 Cells | 25 - 150 | Generally stain well at lower concentrations. |
| Other Cell Lines | 50 - 300 | Empirical testing is recommended. |
Table 2: Recommended Incubation Times for AO18
| Incubation Time (minutes) | Expected Outcome | Considerations |
| 5 - 15 | Sufficient for initial membrane staining. | May result in a lower signal but also lower background. |
| 15 - 30 | Generally provides a good balance of signal and background. | A common starting point for many cell types. |
| 30 - 60 | Can increase signal intensity. | May also increase background fluorescence and the risk of dye internalization. |
Experimental Protocols & Workflows
General Staining Protocol for Live-Cell Imaging
-
Prepare AO18 Working Solution:
-
Thaw the AO18 stock solution (e.g., 1 mM in DMSO) at room temperature.
-
Dilute the stock solution in a pre-warmed physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to the desired final concentration (refer to Table 1). Vortex briefly to mix.
-
-
Cell Staining:
-
Grow cells on a suitable imaging-quality plate or coverslip.
-
Carefully remove the cell culture medium.
-
Gently add the AO18 working solution to the cells.
-
Incubate the cells at 37°C for the desired duration (refer to Table 2), protected from light.
-
-
Image Acquisition:
-
(Optional) Wash the cells once with pre-warmed physiological buffer to remove excess dye.
-
Place the sample on the microscope stage, ensuring physiological conditions are maintained.
-
Locate the cells using brightfield or DIC microscopy.
-
Switch to fluorescence imaging using the appropriate filter set for AO18 (Ex: ~495 nm, Em: ~520 nm).
-
Adjust the focus and begin image acquisition, minimizing light exposure.
-
Diagrams
Caption: General experimental workflow for staining live cells with AO18.
Caption: Troubleshooting logic for improving AO18 signal-to-noise ratio.
References
Technical Support Center: 10-Octadecylacridine Orange Bromide Staining
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 10-Octadecylacridine orange bromide (AO18) for staining acidic organelles, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent dye used in biological research.[1] It is a lipophilic derivative of Acridine Orange, which allows it to readily penetrate cell membranes.[2][3] Its primary application is as a probe for acidic organelles, such as lysosomes, due to its tendency to accumulate in low-pH environments.[4]
Q2: How does pH affect AO18 staining?
A2: The fluorescence of Acridine Orange and its derivatives is highly dependent on pH and concentration. In environments with a low pH, such as lysosomes (pH 4-5), the dye becomes protonated and aggregates, leading to a shift in its fluorescence emission from green to orange-red.[2][4] At neutral or alkaline pH, the dye exists as monomers and fluoresces green when bound to DNA or RNA.[2][3] This property allows for the visualization of acidic compartments within a cell.
Q3: What are the optimal excitation and emission wavelengths for AO18?
A3: The spectral properties of AO18 are similar to Acridine Orange. For detecting the monomeric form (e.g., in the nucleus or cytoplasm), the excitation maximum is around 495-502 nm, and the emission maximum is around 520-525 nm (green).[2] For the aggregated, protonated form in acidic organelles, the emission shifts to the orange-red spectrum, with a maximum around 650 nm.[2]
Q4: Can AO18 be used for quantitative measurements of pH?
A4: While AO18 is an excellent qualitative indicator of acidic organelles, its use for precise ratiometric pH measurements can be challenging due to factors like dye concentration and potential phototoxicity. However, the ratio of red to green fluorescence intensity can provide a semi-quantitative estimation of lysosomal pH changes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | Incorrect pH of Staining Buffer: The buffer pH may be too high, preventing the protonation and accumulation of AO18 in acidic organelles. | Ensure the staining buffer has a physiological pH (around 7.4) to allow for the natural pH gradient of the cell to be the driving force for accumulation. |
| Low Dye Concentration: The concentration of AO18 may be insufficient for detection. | Optimize the staining concentration. A typical starting range is 1-10 µM. | |
| Cell Health: Unhealthy or dying cells may not maintain the necessary pH gradient in their lysosomes.[3] | Use healthy, viable cells for your experiments. Perform a viability assay if necessary. | |
| Diffuse Staining (No Punctate Lysosomes) | Lysosomal Membrane Permeabilization (LMP): The integrity of the lysosomal membrane may be compromised, causing the dye to leak into the cytoplasm.[4] | This can be an indicator of cellular stress or apoptosis.[3] Consider this as a potential experimental outcome. Reduce dye concentration or incubation time to minimize phototoxicity, which can induce LMP. |
| High Dye Concentration: Excessive dye concentration can lead to non-specific staining of other cellular compartments. | Lower the concentration of AO18 in your staining solution. | |
| High Background Fluorescence | Inadequate Washing: Residual, unbound dye can contribute to high background. | Increase the number and duration of washing steps after staining.[4] |
| Precipitation of Dye: AO18 may precipitate if not fully dissolved or if the concentration is too high. | Ensure the AO18 stock solution is fully dissolved in a suitable solvent like DMSO before diluting it in your aqueous buffer. Prepare fresh dilutions for each experiment. | |
| Rapid Fading of Fluorescence (Photobleaching) | Excessive Exposure to Excitation Light: Like many fluorophores, AO18 is susceptible to photobleaching. | Minimize the exposure of stained cells to the excitation light source. Use an anti-fade mounting medium if imaging fixed cells. |
Experimental Protocol: Staining of Lysosomes with AO18
This protocol provides a general guideline for staining lysosomes in cultured mammalian cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound (AO18)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of AO18 in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) until they reach the desired confluency.
-
-
Staining:
-
Prepare a fresh working solution of AO18 by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the AO18 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[4]
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye.[4]
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Use a filter set appropriate for green fluorescence (Ex/Em: ~495/525 nm) to visualize the cytoplasm and nucleus.
-
Use a filter set appropriate for red fluorescence (Ex/Em: ~495/650 nm) to visualize the acidic lysosomes.
-
Diagrams
Caption: Mechanism of AO18 accumulation and fluorescence in a cell.
Caption: Troubleshooting workflow for common AO18 staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 10-Octadecylacridine orange bromide (AO18)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 10-Octadecylacridine orange bromide (AO18) fluorescence quenching.
Understanding this compound (AO18)
This compound (AO18) is a lipophilic cationic fluorescent dye commonly used to probe mitochondrial membrane potential and visualize mitochondria in live cells. Its long octadecyl tail facilitates its insertion into cellular membranes. However, like other fluorophores, AO18 is susceptible to fluorescence quenching, a phenomenon that leads to a decrease in fluorescence intensity. Understanding the causes of quenching is crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with AO18, focusing on fluorescence quenching and signal loss.
Problem 1: Weak or No Fluorescence Signal
Possible Causes:
-
Incorrect Filter Sets: Using mismatched filters for excitation and emission.
-
Low Dye Concentration: Insufficient AO18 concentration for adequate staining.
-
Cell Health: Unhealthy or dead cells may not retain the dye effectively as its accumulation is often dependent on mitochondrial membrane potential.
-
Photobleaching: Excessive exposure to excitation light.
-
Quenching: High dye concentration leading to self-quenching, or presence of quenching agents in the medium.
Solutions:
| Solution | Detailed Steps |
| Verify Filter Sets | Ensure the use of a filter set appropriate for AO18's spectral properties (Excitation ~495 nm, Emission ~520 nm). A standard FITC or GFP filter set is often suitable. |
| Optimize Dye Concentration | Perform a concentration titration to find the optimal staining concentration for your specific cell type and experimental conditions. Start with a range of 10 nM to 1 µM. |
| Assess Cell Viability | Use a viability stain (e.g., Trypan Blue or a live/dead cell assay kit) to confirm that the cells are healthy before and during the experiment. |
| Minimize Photobleaching | - Reduce the intensity of the excitation light.- Decrease the exposure time.- Use a neutral density filter.- Capture images only when necessary. |
| Address Quenching | - Lower the AO18 concentration to prevent self-quenching.- Ensure the imaging medium is free of quenching agents (e.g., certain components of serum or phenol (B47542) red). Use a clear, serum-free medium for imaging if possible. |
Problem 2: Rapid Fading of Fluorescence Signal (Photobleaching)
Possible Causes:
-
High-Intensity Excitation Light: The primary cause of photobleaching.
-
Prolonged Exposure Time: Continuous illumination of the sample.
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its irreversible degradation.
Solutions:
| Solution | Detailed Steps |
| Reduce Excitation Intensity and Duration | - Use the lowest possible laser power or lamp intensity that provides a detectable signal.- Minimize the exposure time for each image acquisition.- Employ time-lapse imaging with longer intervals between acquisitions. |
| Use Antifade Reagents | Mount the cells in an antifade mounting medium for fixed-cell imaging. For live-cell imaging, consider commercially available live-cell antifade reagents. |
| Oxygen Scavenging Systems | For in vitro assays, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase) in the imaging buffer. This is more complex for live-cell imaging. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of AO18 quenching?
A1: While specific data for AO18 is limited, the primary quenching mechanisms for the parent compound, acridine (B1665455) orange, are applicable and include:
-
Aggregation-Induced Quenching (Self-Quenching): At high concentrations, AO18 molecules can form non-fluorescent aggregates (dimers or higher-order oligomers). The lipophilic nature of AO18 may promote aggregation within lipid membranes.
-
Static Quenching: Formation of a non-fluorescent complex between AO18 and a quencher molecule.
-
Dynamic (Collisional) Quenching: Deactivation of the excited AO18 molecule upon collision with a quencher.
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.
Q2: How does the cellular environment affect AO18 fluorescence?
A2: The cellular environment plays a critical role:
-
Mitochondrial Membrane Potential (ΔΨm): As a cationic dye, AO18 accumulates in mitochondria driven by the negative ΔΨm. A decrease in ΔΨm will lead to reduced dye accumulation and a weaker signal.
-
pH: Acridine orange fluorescence can be pH-sensitive. In acidic compartments, the dye can become protonated, which may alter its fluorescence properties.
-
Presence of Quenchers: Biological molecules, such as tryptophan or certain metal ions, can act as quenchers.
Q3: Can I use AO18 for fixed-cell imaging?
A3: While AO18 is primarily used for live-cell imaging due to its dependence on membrane potential, it is possible to use it for fixed cells. However, fixation and permeabilization can affect membrane integrity and dye retention, potentially leading to a weaker and more diffuse signal. If fixation is necessary, a post-staining fixation protocol with paraformaldehyde may yield better results than pre-fixation staining.
Q4: What is the optimal concentration of AO18 for staining?
A4: The optimal concentration is highly cell-type dependent and should be determined empirically. A starting range of 10 nM to 1 µM is recommended. Higher concentrations can lead to self-quenching and cytoplasmic background staining.
Q5: How can I reduce background fluorescence?
A5: To reduce background fluorescence:
-
Optimize Dye Concentration: Use the lowest effective concentration.
-
Washing Steps: After staining, wash the cells with fresh, pre-warmed buffer or medium to remove unbound dye.
-
Use Phenol Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~495 nm | In ethanol. |
| Emission Maximum (λem) | ~520 nm | In ethanol. |
| Molecular Weight | 598.74 g/mol | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: Live-Cell Staining with AO18 to Minimize Quenching
Objective: To stain mitochondria in live cells with AO18 while minimizing fluorescence quenching for optimal imaging.
Materials:
-
This compound (AO18)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live cells in culture
-
Pre-warmed, serum-free, phenol red-free cell culture medium or imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution: Dissolve AO18 in high-quality, anhydrous DMSO to make a 1 mM stock solution. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare a Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free, phenol red-free medium to the desired final concentration (start with a titration from 10 nM to 1 µM).
-
Cell Preparation: Grow cells on a suitable imaging dish or slide. Ensure the cells are healthy and sub-confluent.
-
Staining: Remove the culture medium and wash the cells once with the pre-warmed imaging buffer. Add the AO18 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with the pre-warmed imaging buffer to remove unbound dye and reduce background.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Use the lowest possible excitation intensity.
-
Minimize exposure times.
-
Acquire a limited number of images to prevent photobleaching.
-
Visualizations
Diagram 1: Factors Leading to AO18 Quenching
Caption: Key factors contributing to the quenching of AO18 fluorescence.
Diagram 2: Experimental Workflow to Mitigate AO18 Quenching
protocol adjustments for different cell types with 10-Octadecylacridine orange bromide
Welcome to the technical support center for 10-Octadecylacridine orange bromide (O-AO). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent probe for cellular analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols adaptable to various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent dye. It is a lipophilic cation, meaning it is positively charged and readily inserts into lipid membranes. Its primary application is as a potential-sensitive probe to monitor differences in cell membrane potential. It is also used to stain mitochondria.
Q2: What are the excitation and emission wavelengths for this dye?
A2: The approximate excitation and emission maxima for this compound are 495 nm and 520 nm, respectively.
Q3: How should I store this compound?
A3: The compound is typically shipped on blue ice and should be stored at -20°C for long-term stability. It is recommended to store it under desiccating conditions.
Q4: In what solvent can I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q5: Can I use this dye for both live and fixed cells?
A5: While it is primarily used for live-cell imaging to monitor dynamic changes in membrane potential, it can potentially be used with fixed cells. However, fixation can alter membrane integrity and potential, so the interpretation of results from fixed cells should be approached with caution. It is crucial to validate the staining pattern in fixed cells against live-cell controls.
Experimental Protocols
The following are general starting protocols for staining adherent and suspension cells. Optimization of dye concentration, incubation time, and temperature is highly recommended for each specific cell type and experimental condition.
Staining Adherent Cells
This protocol provides a general guideline for staining adherent cells grown in multi-well plates or on coverslips.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed adherent cells on a suitable culture vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) complete culture medium or PBS to the desired final concentration. A starting concentration range of 0.1 to 1 µM is recommended for initial optimization.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. Protect from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer.
-
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Staining Suspension Cells
This protocol is designed for staining cells grown in suspension.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Microcentrifuge tubes
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Harvesting: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Washing: Resuspend the cell pellet in pre-warmed PBS and centrifuge again. Discard the supernatant.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium or PBS to the desired final concentration (a starting range of 0.1 to 1 µM is recommended).
-
Cell Staining:
-
Resuspend the cell pellet in the staining solution at a density of approximately 1 x 10^6 cells/mL.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the stained cells (300 x g for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS.
-
Repeat the wash step twice.
-
-
Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Data Presentation: Recommended Starting Concentrations
The optimal concentration of this compound can vary significantly between cell types. It is crucial to perform a concentration titration to determine the ideal concentration that provides bright staining with minimal background and cytotoxicity.
| Cell Type Category | Suggested Starting Concentration Range (µM) | Incubation Time (minutes) |
| Adherent Cancer Cell Lines (e.g., HeLa, A549) | 0.2 - 1.0 | 15 - 30 |
| Suspension Cancer Cell Lines (e.g., Jurkat, K562) | 0.1 - 0.8 | 15 - 30 |
| Primary Cells | 0.1 - 0.5 | 10 - 20 |
| Stem Cells | 0.05 - 0.3 | 10 - 20 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Dye concentration is too low.- Incubation time is too short.- Incorrect filter set on the microscope.- Dye has degraded. | - Increase the concentration of the dye in a stepwise manner.- Increase the incubation time.- Ensure the filter set is appropriate for the dye's excitation/emission spectra (Ex/Em: ~495/520 nm).- Use a fresh dilution of the dye; ensure proper storage of the stock solution. |
| High Background Fluorescence | - Dye concentration is too high.- Inadequate washing.- Presence of serum in the staining buffer can sometimes increase background. | - Decrease the dye concentration.- Increase the number and duration of wash steps after staining.- Try staining in a serum-free medium or PBS. |
| Cell Death or Morphological Changes | - Dye concentration is too high, leading to cytotoxicity.- Prolonged incubation time.- Phototoxicity from excessive light exposure during imaging. | - Perform a titration to find the lowest effective concentration.- Reduce the incubation time.- Minimize the exposure of stained cells to excitation light. Use a neutral density filter if available. |
| Uneven Staining within a Cell Population | - Heterogeneity in cell health or membrane potential within the population.- Inconsistent dye access to all cells. | - Ensure a healthy, homogenous cell culture.- For adherent cells, ensure the staining solution covers the entire surface evenly. For suspension cells, gently mix during incubation. |
| Signal Fades Quickly (Photobleaching) | - High intensity of excitation light.- The dye is inherently prone to some level of photobleaching. | - Reduce the intensity and duration of light exposure.- Use an anti-fade mounting medium if imaging fixed cells.- Acquire images efficiently. |
Visualized Workflows and Pathways
Caption: A generalized workflow for staining adherent cells with this compound.
Caption: A generalized workflow for staining suspension cells with this compound.
Caption: A logical flow diagram for troubleshooting common issues with this compound staining.
Technical Support Center: Managing Spectral Overlap with 10-Octadecylacridine orange bromide (OAO)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 10-Octadecylacridine orange bromide (OAO) in multi-color fluorescence imaging. It directly addresses the common challenge of spectral overlap and provides protocols for correction.
Section 1: FAQs - Understanding OAO and Spectral Overlap
Q1: What are the fluorescent properties of this compound (OAO)?
This compound is a fluorescent dye used as a probe in various biological applications.[1][2] Its core spectral characteristics are similar to its parent compound, Acridine Orange. When bound to double-stranded DNA (dsDNA), it primarily fluoresces green. However, like Acridine Orange, it can exhibit metachromasia, where it fluoresces orange-red upon binding to single-stranded nucleic acids like RNA or denatured DNA.[3][4] This dual-emission potential is a critical consideration for multi-color experiments.
Data Presentation: Spectral Properties of OAO
| Property | Wavelength (nm) | Common Conditions |
| Excitation Maximum (λex) | ~495 nm | In ethanol |
| Emission Maximum (λem) | ~520 nm (Green) | Bound to dsDNA or in ethanol[4] |
| Potential Second Emission | ~650 nm (Red/Orange) | Bound to RNA/ssDNA (Inferred from Acridine Orange)[3][4] |
Q2: What is spectral overlap and why is it a problem?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the light emitted from one fluorophore is detected in the channel designated for another.[5][6] This happens because fluorophores emit light over a broad range of wavelengths, not just at their peak.[5] This phenomenon can lead to the false appearance of co-localization and inaccurate quantitative data, making it seem like a signal is present where it is not.[6][7]
Q3: How can I identify spectral overlap in my images?
The most reliable way to identify spectral overlap is by preparing and imaging single-stained control samples .[8] For example, prepare a sample stained only with OAO and image it through all channels you plan to use (e.g., green and red). If you see a signal in the red channel when only the green dye (OAO) is present, that signal is bleed-through. Repeat this process for every fluorophore in your panel.
Section 2: FAQs - Experimental Design to Minimize Overlap
Q4: How should I select other fluorophores to use with OAO?
Careful panel design is the first line of defense against spectral overlap.[6]
-
Maximize Spectral Separation: Choose dyes with emission peaks that are as far from OAO's peak (~520 nm) as possible.
-
Use Spectrum Viewers: Utilize online tools to visualize the excitation and emission spectra of your intended dyes to predict the degree of overlap.[5]
-
Consider Far-Red Dyes: Autofluorescence from cells and tissues is often strongest in the blue and green regions of the spectrum, so using red and far-red dyes can improve signal-to-noise.[9]
Data Presentation: OAO Compatibility with Common Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential Overlap with OAO (Em ~520 nm) |
| OAO (Green) | ~495 | ~520 | - |
| DAPI | ~358 | ~461 | Low. Good spectral separation. |
| FITC / Alexa Fluor 488 | ~495 | ~519 | High. Severe overlap; avoid using with OAO. |
| TRITC / Alexa Fluor 555 | ~550 | ~570 | Moderate. Potential bleed-through from OAO's emission tail. |
| Texas Red / Alexa Fluor 594 | ~590 | ~617 | Low to Moderate. A better choice for the red channel. |
| Cy5 / Alexa Fluor 647 | ~650 | ~668 | Very Low. Excellent choice for a third color. Potential conflict if OAO's red emission is strong. |
Q5: What are the essential controls for my multi-color experiment?
To properly identify and correct for spectral overlap, the following controls are mandatory:
-
Unstained Control: A sample that has gone through all preparation steps (fixation, permeabilization) but has not been stained. This is used to assess the level of natural autofluorescence.[9]
-
Single-Stained Controls: For each fluorophore in your experiment (including OAO), a separate sample stained with only that one dye. These are absolutely essential for calculating compensation or for providing the reference spectra needed for spectral unmixing.[8]
Section 3: Troubleshooting Guides & Protocols
Problem: I see signal from OAO in my other channels. How do I correct this?
If experimental design cannot eliminate overlap, you must correct for it mathematically after image acquisition. While traditional compensation is common, spectral unmixing is a more powerful technique, especially for fluorophores with significant overlap or complex spectra like OAO.[10][11] Spectral unmixing uses the full emission signature of each dye to separate the mixed signals.[8]
Experimental Protocol 1: Acquiring Reference Spectra for Unmixing
This protocol outlines the critical steps for generating the high-quality reference data needed for accurate spectral unmixing.
Objective: To image single-stained control samples to generate a reference library of pure emission spectra.
Methodology:
-
Sample Preparation: Prepare one slide for each fluorophore in your panel (e.g., one for OAO, one for DAPI, one for Cy5). The staining target for the control should be bright and representative of your experimental signal.
-
Microscope Setup:
-
Turn on the microscope, lasers, and camera; allow the system to warm up for at least 30-60 minutes to prevent thermal drift.[12]
-
Use the exact same microscope settings (e.g., objective, laser power, detector gain, pixel size) that you will use for your final experimental sample. This is non-negotiable.
-
-
Image Acquisition (for each control slide):
-
Find a representative field of view with a strong, positive signal.
-
Set the focus carefully.
-
Adjust the exposure time or gain so that the brightest pixels in the primary channel are intense but not saturated . Saturation will invalidate the spectral signature.
-
Acquire an image through all detection channels simultaneously (or sequentially if using a standard confocal). For a spectral microscope, this means acquiring data across the entire detector array.
-
Save this image, naming it clearly (e.g., "Reference_OAO.tif").
-
-
Autofluorescence Spectrum (Optional but Recommended):
-
Using your unstained control slide, acquire an image with the same settings. This allows the unmixing algorithm to treat autofluorescence as a separate "fluorophore" and remove it.[8]
-
Experimental Protocol 2: Applying Linear Spectral Unmixing
This protocol provides a conceptual guide for using imaging software to perform unmixing. Specific steps will vary by software (e.g., ZEN, LAS X, ImageJ/Fiji).
Objective: To separate the mixed signals from a multi-color image into distinct channels.
Methodology:
-
Open Software and Load Data: Launch your microscope's analysis software or a program like Fiji. Load your multi-channel experimental image and all the single-stain reference images you acquired.
-
Launch the Unmixing Tool: Find the "Spectral Unmixing" or "Linear Unmixing" function in your software.
-
Build the Reference Library:
-
The tool will prompt you to define the emission spectra for each dye.
-
For each fluorophore, open its corresponding reference image.
-
Use a region of interest (ROI) tool to select an area of positive signal. The software will calculate the average spectral signature from this ROI.
-
Add this signature to your library and name it (e.g., "OAO").
-
Repeat for all fluorophores in your panel. If you have an autofluorescence reference, add it as well.
-
-
Apply to the Experimental Image:
-
Select your multi-channel experimental image as the input.
-
Ensure all the reference spectra you just created are selected for unmixing.
-
Execute the algorithm. The software will solve a system of linear equations for each pixel to determine how much of each pure spectrum contributes to the mixed signal.[10]
-
-
Review the Output: The software will generate a new set of images, one for each fluorophore, where the calculated bleed-through has been removed. Compare the "unmixed" images to your original to confirm that the crosstalk has been eliminated.
Section 4: General Microscopy Troubleshooting
Q6: My signal-to-noise ratio is poor, making overlap worse. What can I do?
A low signal-to-noise ratio can exacerbate imaging artifacts.
-
Check Sample Preparation: Ensure your sample is properly fixed and mounted. Contaminants, uneven mounting media, or dirty coverslips can scatter light and increase background noise.[9][13][14]
-
Optimize Antibody/Dye Concentration: Titrate your staining reagents. Concentrations that are too high can increase non-specific background, while those that are too low yield a weak signal.[15]
-
Turn Off Room Lights: Ambient light can be captured by sensitive detectors and will increase background noise.[13]
Q7: My fluorescent signal is fading quickly during imaging. How can I prevent this?
This is called photobleaching, the irreversible destruction of a fluorophore by light.[9]
-
Use an Antifade Mounting Medium: This is the most effective way to reduce photobleaching for fixed samples.[9]
-
Minimize Light Exposure: Use the lowest laser power and shortest exposure time that provides an adequate signal.[9]
-
Image a Fresh Area: For static samples, avoid imaging the same spot repeatedly. Move to a new field of view for each acquisition.[9]
References
- 1. This compound - CAS-Number 75168-16-0 - Order from Chemodex [chemodex.com]
- 2. scbt.com [scbt.com]
- 3. dalynn.com [dalynn.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 6. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. benchchem.com [benchchem.com]
- 10. extranet.fredhutch.org [extranet.fredhutch.org]
- 11. What is the difference between compensation and spectral unmixing? | AAT Bioquest [aatbio.com]
- 12. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
- 13. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 14. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 15. biotium.com [biotium.com]
Validation & Comparative
A Comparative Guide: 10-Octadecylacridine Orange Bromide vs. Rhodamine 123 for Cellular and Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes for cellular analysis and photosensitizers for photodynamic therapy (PDT), the selection of the appropriate agent is paramount for achieving reliable and impactful results. This guide provides a detailed comparison of two prominent cationic dyes, 10-Octadecylacridine orange bromide (10-OAB) and Rhodamine 123, highlighting the distinct advantages of 10-OAB in specific research applications. This comparison is supported by available experimental data and established mechanisms of action.
Note: Due to the limited availability of direct comparative studies on this compound (10-OAB), this guide will leverage data from its close and well-studied analog, 10-n-nonyl acridine (B1665455) orange (NAO), to provide a comprehensive and data-driven comparison with Rhodamine 123.
Executive Summary
While both 10-OAB and Rhodamine 123 are valuable tools for mitochondrial staining and have applications in photodynamic therapy, they operate on fundamentally different principles. The primary advantage of 10-OAB lies in its ability to assess mitochondrial mass and content independently of the mitochondrial membrane potential . In contrast, Rhodamine 123 accumulation is directly dependent on this potential, making it a marker for mitochondrial activity . This key distinction makes 10-OAB a superior choice for studies where changes in mitochondrial biogenesis, mitophagy, or content need to be assessed without the confounding influence of cellular metabolic state. In the context of PDT, the acridine orange backbone of 10-OAB offers a distinct mechanism of action, with its efficacy enhanced in acidic environments such as lysosomes, providing an alternative targeting strategy to the mitochondria-centric action of Rhodamine 123.
Data Presentation: Quantitative Comparison
The following tables summarize the key physicochemical and performance characteristics of this compound (represented by 10-n-nonyl acridine orange) and Rhodamine 123.
Table 1: Physicochemical and Spectral Properties
| Property | This compound (as NAO) | Rhodamine 123 |
| Molar Mass | ~598.74 g/mol | 380.82 g/mol |
| Excitation Max (λex) | ~495 nm[1] | ~505 nm |
| Emission Max (λem) | ~520 nm[1] | ~534 nm |
| Fluorescence Quantum Yield (ΦF) | Not explicitly found for NAO; Acridine Orange (parent) ~0.2[2] | 0.90 |
| Solubility | Soluble in DMSO[1] | Soluble in DMSO |
Table 2: Performance in Cellular Applications
| Parameter | This compound (as NAO) | Rhodamine 123 |
| Primary Cellular Target | Inner mitochondrial membrane (binds to cardiolipin)[3] | Mitochondrial matrix (accumulates based on ΔΨm) |
| Dependence on Mitochondrial Membrane Potential (ΔΨm) | Largely Independent[4] | Directly Dependent |
| Primary Application in Mitochondrial Staining | Assessment of mitochondrial mass and content[4] | Assessment of mitochondrial activity and membrane potential |
| Reported Cytotoxicity | Can inhibit oxidative phosphorylation at high concentrations[5] | Selectively toxic to carcinoma cells with high ΔΨm; inhibits F0F1-ATPase |
Key Advantages of this compound
The fundamental differences in their mechanism of action give rise to several key advantages of 10-OAB over Rhodamine 123 in specific experimental contexts.
Unbiased Assessment of Mitochondrial Mass
The most significant advantage of 10-OAB (and NAO) is its ability to stain mitochondria independently of their membrane potential[4]. Rhodamine 123 accumulation is directly proportional to the mitochondrial membrane potential (ΔΨm), meaning that any fluctuation in cellular metabolism or mitochondrial activity will affect the staining intensity, making it difficult to discern changes in mitochondrial content from changes in activity.
Logical Relationship: Staining Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. omlc.org [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. Compared flow cytometric analysis of mitochondria using 10-n-nonyl acridine orange and rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Localization of 10-Octadecylacridine Orange Bromide
For researchers in cellular biology, drug development, and related fields, accurate visualization and analysis of mitochondria are crucial. Fluorescent probes are indispensable tools for this purpose, but their selection and the validation of their mitochondrial localization are critical for reliable experimental outcomes. This guide provides a detailed comparison of 10-Octadecylacridine orange bromide (also known as Nonyl Acridine (B1665455) Orange or NAO), a well-known mitochondrial dye, with other commonly used mitochondrial probes. We present a critical evaluation of its performance, supporting experimental data, and detailed protocols for validation.
Overview of Mitochondrial Probes
The ideal mitochondrial probe should exhibit high specificity for mitochondria, low cytotoxicity, high photostability, and its fluorescence should ideally be independent of the mitochondrial membrane potential (ΔΨm) if the goal is to assess mitochondrial mass. However, many commonly used dyes show some degree of dependence on ΔΨm. This guide will compare this compound with popular alternatives such as MitoTracker™ Red CMXRos and Tetramethylrhodamine, methyl ester (TMRM).
This compound (10-OAB / NAO)
Initially, 10-OAB was considered a valuable probe for staining mitochondria independently of their energetic state, purportedly by binding to cardiolipin (B10847521) in the inner mitochondrial membrane[1]. This property would make it an excellent candidate for measuring mitochondrial mass. However, subsequent studies have provided conflicting evidence, suggesting that the accumulation of 10-OAB is, in fact, sensitive to changes in the mitochondrial membrane potential[2][3]. Depolarization of mitochondria with agents like CCCP has been shown to reduce the NAO signal, indicating a dependence on ΔΨm[2][3]. At high concentrations, NAO has also been reported to induce apoptosis[4].
Alternative Mitochondrial Probes
MitoTracker™ Red CMXRos: This is a widely used red-fluorescent dye that accumulates in mitochondria, driven by the mitochondrial membrane potential. A key feature of MitoTracker™ Red CMXRos is its chloromethyl moiety, which reacts with thiol groups on mitochondrial proteins, allowing the dye to be retained even after cell fixation and permeabilization[5]. However, this covalent binding and its dependence on ΔΨm mean it is not a direct measure of mitochondrial mass, and it has been reported to potentially inhibit mitochondrial respiration[5].
Tetramethylrhodamine, methyl ester (TMRM): TMRM is a cell-permeant, orange-fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Its accumulation is directly related to the ΔΨm, making it a reliable indicator of mitochondrial functional status. A loss of mitochondrial membrane potential results in a diminished TMRM signal.
Comparative Analysis of Mitochondrial Probes
| Feature | This compound (NAO) | MitoTracker™ Red CMXRos | Tetramethylrhodamine, Methyl Ester (TMRM) |
| Primary Staining Mechanism | Binds to cardiolipin in the inner mitochondrial membrane[6]. | Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups[5]. | Accumulates in mitochondria based on membrane potential. |
| Dependence on ΔΨm | Conflicting reports: Initially thought to be independent[1][7], but later studies show dependence[2][3]. | Dependent. | Dependent. |
| Suitability for Fixed Cells | Signal may be lost after fixation and permeabilization. | Well-retained after fixation due to covalent binding[5]. | Signal is lost upon fixation and loss of membrane potential. |
| Reported Cytotoxicity | Can be cytotoxic at higher concentrations (e.g., 5 µM) and induce apoptosis[4]. | Can inhibit mitochondrial respiration[5]. | Generally low cytotoxicity at working concentrations. |
| Excitation/Emission (nm) | ~495/522 (in Methanol)[6] | ~579/599 | ~548/573 |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental protocols. Below are detailed methods for staining with 10-OAB and its alternatives, as well as essential validation experiments.
Protocol 1: Live-Cell Staining with this compound (NAO)
-
Prepare Staining Solution: Prepare a stock solution of NAO in DMSO (e.g., 1 mM). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration. A typical starting concentration is 100 nM, but this may need to be optimized for your cell type[5].
-
Cell Preparation: Grow cells on a suitable imaging dish or plate to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium. Add the NAO staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light[7].
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed culture medium or PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~488/525 nm).
Protocol 2: Live-Cell Staining with MitoTracker™ Red CMXRos
-
Prepare Staining Solution: Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in DMSO. Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 25-500 nM.
-
Cell Preparation: Plate cells on a suitable imaging surface and allow them to adhere.
-
Staining: Replace the culture medium with the pre-warmed staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Replace the staining solution with fresh pre-warmed culture medium and incubate for a further 30 minutes to allow unbound dye to wash out.
-
Imaging: Image live cells or proceed with fixation and immunofluorescence.
Protocol 3: Validation of Mitochondrial Localization using CCCP
To test the dependence of a probe's accumulation on the mitochondrial membrane potential, the uncoupler Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used.
-
Positive Control: Stain a sample of cells with the mitochondrial probe as described above.
-
CCCP Treatment: For a separate sample, pre-incubate the cells with 10 µM CCCP for 30-60 minutes at 37°C before and during the staining procedure.
-
Imaging and Analysis: Image both the control and CCCP-treated cells under identical conditions. A significant decrease in mitochondrial fluorescence in the CCCP-treated cells indicates that the probe's accumulation is dependent on the mitochondrial membrane potential.
Visualization of Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for mitochondrial probe validation.
References
- 1. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. In situ flow cytometric analysis of nonyl acridine orange-stained mitochondria from splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lysosomal Membrane Permeability Assessment: A Comparative Guide to 10-Octadecylacridine Orange Bromide and Galectin-3 Puncta Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for detecting lysosomal membrane permeabilization (LMP), a critical event in various cellular processes, including cell death and disease pathogenesis. We will objectively compare the performance of the fluorescent probe 10-Octadecylacridine orange bromide (a derivative of Acridine (B1665455) Orange) with the widely recognized Galectin-3 puncta assay, supported by experimental data and detailed protocols.
Introduction to Lysosomal Membrane Permeabilization (LMP)
Lysosomes are acidic organelles integral to cellular degradation and recycling pathways.[1] The integrity of the lysosomal membrane is crucial for cellular homeostasis. Lysosomal membrane permeabilization (LMP) is the event where the contents of the lysosome, including acidic hydrolases, leak into the cytosol.[1][2] This leakage can trigger a cascade of events leading to cell death, making the detection of LMP a key area of investigation in toxicology, cancer biology, and neurodegenerative disease research.[1][3]
Two common methods to assess LMP are the use of lysosomotropic dyes like Acridine Orange (and its derivatives) and the Galectin-3 puncta formation assay. Acridine orange is a weak base that accumulates in the acidic environment of lysosomes, where it forms aggregates that emit red fluorescence.[1][4] Upon LMP, the dye is released into the cytosol and nucleus, where it exists as monomers that fluoresce green.[1][5] The Galectin-3 puncta assay, on the other hand, relies on the translocation of the cytosolic protein Galectin-3 to damaged lysosomes, where it binds to exposed β-galactosides on the inner lysosomal membrane, forming distinct fluorescent puncta.[6][7][8] This assay is often considered a more direct and sensitive method for detecting LMP.[7][9]
Comparative Data Summary
The following table summarizes the key characteristics and performance metrics of the this compound (AO18) assay (based on the principles of Acridine Orange) and the Galectin-3 Puncta Assay for the detection of LMP.
| Feature | This compound (AO) Assay | Galectin-3 Puncta Assay |
| Principle of Detection | Relies on the pH gradient of intact lysosomes. AO accumulates in acidic lysosomes (red fluorescence) and leaks into the cytosol upon LMP (green fluorescence).[4] | Based on the translocation of cytosolic Galectin-3 to damaged lysosomes, forming fluorescent puncta at the site of membrane rupture.[6][7][8] |
| Primary Measurement | Shift in fluorescence emission from red to green, or a decrease in the red-to-green fluorescence intensity ratio.[1] | Formation of distinct, punctate intracellular fluorescence. The number and intensity of puncta per cell are quantified.[7][9] |
| Sensitivity | Generally considered less sensitive, as it requires a significant loss of the lysosomal pH gradient to observe a fluorescence shift.[7] | Highly sensitive, capable of detecting minor lysosomal damage and individual leaky lysosomes.[3][7][9] |
| Specificity | Can be influenced by factors affecting intracellular pH, and the green fluorescence can also be associated with nucleic acid binding. | Highly specific for lysosomal damage, as Galectin-3 specifically recognizes glycans exposed on the luminal side of the lysosomal membrane upon rupture.[6] |
| Temporal Resolution | Provides real-time information on the loss of lysosomal acidity. | Allows for the detection of early events in LMP and can be used in live-cell imaging to track the dynamics of lysosomal damage.[7][9] |
| Ease of Use | Relatively simple and rapid staining procedure. | Requires immunofluorescence staining for endogenous Galectin-3 or transfection for fluorescently-tagged Galectin-3, which can be more time-consuming. |
| Data Analysis | Typically involves ratiometric analysis of fluorescence intensities using microscopy or flow cytometry.[1] | Involves image analysis to quantify the number, size, and intensity of puncta per cell.[7][9] |
Experimental Protocols
This compound (Acridine Orange) Staining Protocol for LMP Detection
This protocol is adapted from established methods for Acridine Orange staining to assess lysosomal stability.
Materials:
-
This compound (or Acridine Orange) stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for green (Ex/Em: ~488/525 nm) and red (Ex/Em: ~488/650 nm) fluorescence
-
Live-cell imaging chamber (optional)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Staining:
-
Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 µg/mL in pre-warmed cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS or fresh culture medium to remove excess dye.
-
-
Induction of LMP (Experimental Group):
-
Treat the cells with the experimental compound known to induce LMP for the desired time. Include a vehicle-treated control group.
-
-
Imaging and Analysis:
-
Immediately visualize the cells using a fluorescence microscope.
-
In healthy cells with intact lysosomes, observe bright red punctate fluorescence.
-
In cells undergoing LMP, observe a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cytoplasm and nucleus.[1]
-
Quantify the change in the red-to-green fluorescence intensity ratio.
-
Galectin-3 Puncta Assay Protocol for LMP Detection
This protocol describes the immunofluorescence staining of endogenous Galectin-3 to detect LMP.
Materials:
-
Cells cultured on coverslips
-
Inducing agent for LMP
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Galectin-3 antibody
-
Secondary antibody: Fluorescently-labeled anti-species IgG (e.g., Alexa Fluor 488)
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the LMP-inducing agent for the desired duration.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells twice with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking solution) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In healthy cells, Galectin-3 will show a diffuse cytosolic staining pattern.
-
In cells with LMP, Galectin-3 will appear as bright, distinct puncta co-localizing with lysosomal markers (if co-stained).[10]
-
Quantify the number of Galectin-3 puncta per cell.
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological principles, the following diagrams have been generated.
Caption: Comparative experimental workflows for the AO and Galectin-3 assays.
Caption: Mechanisms of AO and Galectin-3 in detecting LMP.
References
- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Fluorescent Probes: 10-Octadecylacridine Orange Bromide vs. NAO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two fluorescent dyes, 10-Octadecylacridine orange bromide and 10-N-nonyl acridine (B1665455) orange (NAO), used in cellular and mitochondrial research. We present a detailed analysis of their performance, supported by experimental data, to assist researchers in selecting the optimal probe for their specific applications.
At a Glance: Key Differences
While both this compound and NAO are N-alkyl derivatives of acridine orange used in biological research, their primary applications and performance characteristics differ significantly. NAO is a well-established fluorescent probe primarily used for the detection and quantification of cardiolipin (B10847521), a key phospholipid of the inner mitochondrial membrane. Its utility extends to the assessment of mitochondrial mass and the study of apoptosis. In contrast, this compound is described as a potential-sensitive dye, suggesting its application in monitoring changes in cell membrane potential. However, comparative studies have also evaluated its efficacy as a cardiolipin probe, revealing differences in sensitivity and selectivity compared to NAO.
Quantitative Data Summary
The following tables summarize the key physicochemical and performance characteristics of this compound and NAO based on available experimental data.
Table 1: Physicochemical Properties
| Property | This compound | NAO (10-N-nonyl acridine orange) |
| Molecular Formula | C₃₅H₅₆BrN₃ | C₂₆H₃₈BrN₃[1] |
| Molecular Weight | 598.74 g/mol | ~473 g/mol [1] |
| Excitation Maximum (λex) | ~495 nm (in ethanol) | ~495 nm (in MeOH)[1] |
| Emission Maximum (λem) | ~520 nm (in ethanol) | ~522 nm (in MeOH)[1] |
| Solubility | Soluble in DMSO | Soluble in DMSO or DMF[1] |
Table 2: Performance in Cardiolipin Detection (Solution-Based Assay)
| Parameter | This compound (C18-AO) | NAO (C9-AO) |
| Relative Sensitivity | Higher than NAO | Lower than C18-AO |
| Selectivity | Less selective than NAO | More selective than C18-AO |
| Detection Limit (LOD) | Not explicitly stated, but implied to be lower than NAO | 0.2 µM |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.6 µM |
Note: Data for this compound (referred to as C18-AO in the study) and NAO are derived from a comparative analysis of N-alkyl acridine orange dyes for the determination of cardiolipin.
Mechanism of Action and Experimental Workflows
The interaction of these dyes with cellular components, particularly within the mitochondria, dictates their application. Below are diagrams illustrating the binding mechanism of NAO to cardiolipin and a general experimental workflow for mitochondrial staining.
Caption: Mechanism of NAO interaction with cardiolipin in the inner mitochondrial membrane.
Caption: A generalized experimental workflow for staining mitochondria with fluorescent dyes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the use of NAO and a proposed protocol for this compound based on its structural similarity to NAO.
Protocol 1: Staining of Mitochondria with NAO for Flow Cytometry
Objective: To quantify mitochondrial mass in a cell population.
Materials:
-
NAO (10-N-nonyl acridine orange) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add NAO stock solution to the cell suspension to a final concentration of 10-100 nM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
(Optional) Wash the cells twice with PBS to remove excess dye. For some applications, a no-wash protocol may be suitable.[1]
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (e.g., 525/50 nm bandpass filter).
Protocol 2: Staining of Mitochondria with this compound for Fluorescence Microscopy (Proposed)
Objective: To visualize mitochondria in live cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow cells on a suitable imaging substrate to the desired confluency.
-
Prepare a working solution of this compound in pre-warmed cell culture medium. Based on its higher lipophilicity, a starting concentration range of 10-100 nM is recommended, to be optimized for the specific cell line.
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells two to three times with pre-warmed culture medium or PBS to reduce background fluorescence.
-
Add fresh, pre-warmed medium to the cells.
-
Image the stained cells using a fluorescence microscope with excitation and emission wavelengths around 495 nm and 520 nm, respectively.
Concluding Remarks
The choice between this compound and NAO depends on the specific research question. NAO is the more extensively characterized probe for cardiolipin-specific applications, with a wealth of supporting literature.[2][3] Its use in assessing mitochondrial mass is well-documented, although its dependence on mitochondrial membrane potential is a point of contention in the literature.[2][4]
This compound, with its longer alkyl chain, demonstrates higher sensitivity for cardiolipin in solution-based assays, which may be advantageous in certain quantitative applications. However, this comes at the cost of reduced selectivity. Furthermore, its characterization as a potential-sensitive dye suggests a different primary mechanism of action that warrants further investigation, particularly in the context of cellular imaging.
Researchers should carefully consider these factors and perform preliminary optimization experiments to determine the most suitable probe and staining conditions for their experimental system.
References
- 1. biotium.com [biotium.com]
- 2. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compared flow cytometric analysis of mitochondria using 10-n-nonyl acridine orange and rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of fluorescent mitochondrial probes
A Comprehensive Guide to Fluorescent Mitochondrial Probes for Researchers and Drug Development Professionals
In the intricate world of cellular biology, the mitochondrion stands as a central hub for energy metabolism, signaling, and apoptosis. The ability to visualize and quantify mitochondrial function is paramount for researchers in fundamental biology and professionals in drug development. Fluorescent probes have emerged as indispensable tools for illuminating these vital organelles. This guide provides a comparative analysis of five commonly used fluorescent mitochondrial probes: TMRM, TMRE, Rhodamine 123, JC-1, and MitoTracker Green FM. We will delve into their mechanisms of action, spectral properties, and performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
Comparative Analysis of Key Performance Indicators
The selection of a fluorescent mitochondrial probe is contingent on a variety of factors, including the specific biological question, the imaging modality, and the experimental model. The following table summarizes the key quantitative and qualitative performance indicators for the selected probes.
| Feature | TMRM (Tetramethylrhodamine, Methyl Ester) | TMRE (Tetramethylrhodamine, Ethyl Ester) | Rhodamine 123 | JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) | MitoTracker Green FM |
| Mechanism of Action | Nernstian accumulation based on mitochondrial membrane potential (ΔΨm).[1] | Nernstian accumulation based on ΔΨm.[1] | Nernstian accumulation based on ΔΨm.[2][3][4] | Forms J-aggregates in high ΔΨm mitochondria, ratiometric measurement of ΔΨm.[5][6][7] | Covalently binds to mitochondrial proteins via thiol-reactive chloromethyl group, independent of ΔΨm for retention.[8][9][10] |
| Excitation Max (nm) | ~548[11] | ~549[11] | ~507 | Monomer: ~514, J-aggregate: ~585[5] | ~490[8][10] |
| Emission Max (nm) | ~573[11] | ~574[11] | ~529 | Monomer: ~529, J-aggregate: ~590[5][7] | ~516[10] |
| Photostability | Low photobleaching at typical working concentrations.[1] | Subject to photobleaching, especially under high-intensity illumination.[1] | Less photostable than MitoTracker Green FM.[12] | Prone to photobleaching, especially the J-aggregates.[13][14] | High photostability.[15] |
| Toxicity | Low at typical working concentrations.[1] | Can induce phototoxicity.[1] | Can inhibit mitochondrial respiration.[12][16] | Can be cytotoxic at higher concentrations. | Low cytotoxicity. |
| Signal-to-Noise Ratio | High | High | Moderate | High (ratiometric nature reduces background) | High, due to low fluorescence until bound.[17][18][19] |
| Fixability | Not retained after fixation. | Not retained after fixation. | Not retained after fixation. | Not well-retained after fixation. | Not recommended for fixation.[10] |
| ΔΨm Dependence | Yes | Yes | Yes | Yes | Accumulation is ΔΨm dependent, but retention is not.[8][9] |
Mechanisms of Action and Experimental Workflows
The utility of each probe is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for experimental design and data interpretation.
Membrane Potential-Dependent Probes: TMRM, TMRE, and Rhodamine 123
These cationic dyes accumulate in the negatively charged mitochondrial matrix in a manner dictated by the Nernst equation.[1] The fluorescence intensity of these probes is directly proportional to the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. A decrease in ΔΨm, often an early hallmark of apoptosis, leads to a reduction in probe accumulation and a corresponding decrease in fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased mitochondrial uptake of rhodamine 123 during lymphocyte stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased mitochondrial uptake of rhodamine 123 by CDDP treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.psu.edu [pure.psu.edu]
- 17. Fluorescent Materials for Monitoring Mitochondrial Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Red-Emitting Mitochondrial Probe with Ultrahigh Signal-to-Noise Ratio Enables High-Fidelity Fluorescent Images in Two-Photon Microscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]
A Researcher's Guide to Selecting the Optimal Mitochondrial Dye
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial function is paramount. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A variety of fluorescent dyes have been developed to measure ΔΨm, each with its own set of advantages and disadvantages. This guide provides an objective comparison of commonly used mitochondrial dyes—MitoTracker family, JC-1, TMRM, and TMRE—supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of Mitochondrial Dyes
The selection of a mitochondrial dye depends on the specific experimental requirements, such as the need for live-cell imaging, fixation compatibility, or ratiometric measurements. The following table summarizes the key characteristics of popular mitochondrial dyes.
| Feature | MitoTracker Dyes | JC-1 | TMRM (Tetramethylrhodamine, methyl ester) | TMRE (Tetramethylrhodamine, ethyl ester) |
| Mechanism of Action | Accumulate in mitochondria based on membrane potential; some covalently bind to mitochondrial proteins.[1][2] | Forms J-aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in the cytoplasm of apoptotic cells with low ΔΨm.[3][4][5] | Accumulates in mitochondria based on membrane potential.[1][6][7] | Accumulates in mitochondria based on membrane potential.[1][6][7] |
| Mode of Detection | Fluorescence intensity. | Ratiometric (red/green fluorescence).[3][5] | Fluorescence intensity (non-quenching mode at low concentrations, quenching mode at high concentrations).[8][9] | Fluorescence intensity (non-quenching mode at low concentrations, quenching mode at high concentrations).[8][9] |
| Fixation Compatibility | Some variants (e.g., MitoTracker Red CMXRos) are retained after fixation.[1][10][11] | Not compatible with fixation. | Not compatible with fixation.[12] | Not compatible with fixation.[12] |
| Photostability | Generally good, but can vary between different MitoTracker dyes. Some studies suggest MitoTracker Red CMXRos and MitoTracker Red FM are resistant to bleaching.[13][14] | Prone to photobleaching, especially with repeated laser exposure.[13][14] | Generally considered to have good photostability.[15][16] | Generally considered to have good photostability.[15][16] |
| Toxicity | Can exhibit phototoxicity, leading to changes in mitochondrial morphology and function upon illumination.[15][16] | Lower toxicity compared to some other dyes. | TMRM is noted for having lower mitochondrial binding and toxicity compared to TMRE, making it preferable for some studies.[5] | Can be more toxic than TMRM.[9] |
| Key Advantages | Some are fixable, allowing for multiplexing with immunofluorescence.[1] | Ratiometric measurement provides a more reliable indication of ΔΨm changes.[4] | Good photostability and lower toxicity make it suitable for live-cell imaging.[5] | Brighter signal than TMRM.[5] |
| Key Disadvantages | Fluorescence intensity can be influenced by factors other than ΔΨm. Some MitoTracker dyes might not be specific to mitochondria.[2] | Sensitive to photobleaching and more suitable for end-point analysis.[13][17] | Monochromatic, making it susceptible to artifacts from changes in mitochondrial mass or dye loading. | Higher potential for toxicity compared to TMRM.[9] |
Visualizing the Methodology
To better understand the application of these dyes, the following diagrams illustrate a general experimental workflow for mitochondrial staining and the unique mechanism of the JC-1 dye.
A general experimental workflow for staining mitochondria with fluorescent dyes.
The ratiometric mechanism of JC-1 dye for detecting mitochondrial membrane potential.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for using MitoTracker, JC-1, TMRM, and TMRE dyes.
MitoTracker Staining Protocol
MitoTracker dyes are available in various colors and some are compatible with fixation. This protocol is a general guideline and may require optimization for specific cell types.
-
Reagent Preparation : Prepare a 1 mM stock solution of the MitoTracker dye in anhydrous DMSO.[18][19] Store the stock solution at -20°C, protected from light.
-
Cell Preparation : Grow cells on coverslips or in a culture dish to the desired confluency.
-
Staining :
-
Prepare a fresh working solution of the MitoTracker dye in a serum-free medium or PBS at a final concentration ranging from 20 to 500 nM. The optimal concentration should be determined empirically.
-
Remove the culture medium and wash the cells with a pre-warmed medium or PBS.
-
Incubate the cells with the MitoTracker working solution for 15-45 minutes at 37°C.[18]
-
-
Washing : Remove the staining solution and wash the cells three times with a pre-warmed culture medium or PBS.[18]
-
Imaging : Image the stained cells immediately using a fluorescence microscope with the appropriate filter set.
-
(Optional) Fixation : For fixable MitoTracker dyes, after staining and washing, cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[19] Do not fix cells before staining.[19]
JC-1 Staining Protocol
JC-1 is a ratiometric dye used to measure changes in ΔΨm.
-
Reagent Preparation : Prepare a 200 µM JC-1 stock solution in DMSO.[20]
-
Cell Preparation : Suspend cells at a concentration of approximately 1x10^6 cells/mL in a warm medium or PBS.[20]
-
Staining :
-
Control (Optional but Recommended) : For a depolarization control, treat a sample of cells with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5 minutes at 37°C before or during JC-1 staining.[20]
-
Washing (Optional) : Wash the cells once with warm PBS.[20]
-
Analysis : Analyze the cells immediately by flow cytometry or fluorescence microscopy.[21]
-
Flow Cytometry : Healthy cells with J-aggregates will show red fluorescence (FL2 channel), while apoptotic cells with monomers will show green fluorescence (FL1 channel).[22]
-
Fluorescence Microscopy : In healthy cells, mitochondria will appear red, while in apoptotic cells, the cytoplasm will appear green.[21]
-
TMRM/TMRE Staining Protocol
TMRM and TMRE are cationic dyes that accumulate in active mitochondria. The protocol is similar for both dyes, but optimal concentrations may differ.
-
Reagent Preparation : Prepare a 1-10 mM stock solution of TMRM or TMRE in anhydrous DMSO.[9] Store aliquots at -20°C, protected from light.
-
Cell Preparation : Culture adherent cells on glass-bottom dishes suitable for live-cell imaging.
-
Staining :
-
Prepare a fresh working solution of TMRM or TMRE in a complete culture medium. For non-quenching mode, a concentration range of 0.5–30 nM is typically used, while for quenching mode, higher concentrations of >50-100 nM are used.[8][9] The optimal concentration should be determined empirically for each cell type. A common starting concentration for TMRM is 25 nM.[7]
-
Incubate the cells with the staining solution for 20-30 minutes at 37°C.[7][8]
-
-
Washing : Gently wash the cells twice with a pre-warmed recording medium or PBS.
-
Imaging : Image the cells immediately using a fluorescence microscope. For time-lapse imaging, maintain the cells at 37°C.
-
Control (Optional but Recommended) : To confirm that the dye accumulation is dependent on ΔΨm, treat a sample of cells with an uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) at a concentration of 1-10 µM.[8]
References
- 1. Labeling mitochondria with MitoTracker dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the limitations of mitochondrial dye as a genuine horizontal mitochondrial transfer surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 11. Analysis of mitochondrial morphology and function with novel fixable fluorescent stains. | Semantic Scholar [semanticscholar.org]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - @abberior.rocks [abberior.rocks]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. emulatebio.com [emulatebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 101.200.202.226 [101.200.202.226]
Selecting the Right Mitochondrial Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitochondria are central to cellular metabolism, signaling, and apoptosis. The ability to accurately measure and visualize mitochondrial function is crucial for a wide range of research areas, from fundamental cell biology to drug discovery and toxicology. A variety of fluorescent probes have been developed to interrogate specific aspects of mitochondrial biology, including mitochondrial membrane potential (MMP), reactive oxygen species (ROS) production, and calcium dynamics. However, the sheer number of available probes, each with its own set of characteristics and limitations, can make selecting the optimal one for a given experiment a challenging task.
This guide provides an objective comparison of commonly used mitochondrial probes, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.
Comparative Analysis of Mitochondrial Probes
The selection of a mitochondrial probe should be guided by the specific biological question, the experimental system, and the available instrumentation. The following tables summarize the key characteristics and performance of popular mitochondrial probes.
Probes for Mitochondrial Membrane Potential (MMP)
Mitochondrial membrane potential is a key indicator of mitochondrial health and is central to ATP production. A decrease in MMP is an early hallmark of apoptosis.
| Probe | Type | Excitation (nm) | Emission (nm) | Mode of Action | Advantages | Disadvantages |
| JC-1 | Ratiometric | ~488 (monomer) / ~585 (J-aggregates) | ~525 (monomer) / ~590 (J-aggregates) | Forms red fluorescent J-aggregates in healthy mitochondria with high MMP and exists as green fluorescent monomers in apoptotic cells with low MMP.[1][2] | Ratiometric measurement minimizes artifacts from probe concentration and cell number variability.[1] | Prone to photobleaching; can be toxic at higher concentrations.[1] |
| TMRM | Nernstian | ~548 | ~573 | Accumulates in mitochondria based on the negative membrane potential.[3] | Bright and photostable; suitable for quantitative imaging. | Can be cytotoxic and may inhibit mitochondrial respiration at higher concentrations. |
| TMRE | Nernstian | ~549 | ~575 | Similar to TMRM, accumulates in mitochondria based on MMP. | Similar to TMRM. | Similar to TMRM. |
| Rhodamine 123 | Nernstian | ~507 | ~529 | Cationic dye that accumulates in mitochondria with active membrane potential.[4] | Low cytotoxicity at working concentrations. | Less photostable compared to TMRM/TMRE; its fluorescence is sensitive to mitochondrial quenching.[4] |
Probes for Mitochondrial Reactive Oxygen Species (ROS)
Mitochondria are a major source of cellular ROS. Dysregulation of mitochondrial ROS is implicated in a variety of pathologies.
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Mode of Action | Advantages | Disadvantages |
| MitoSOX™ Red | Superoxide (B77818) (O₂⁻) | ~510 | ~580 | Selectively oxidized by superoxide in the mitochondria to a red fluorescent product that intercalates with mitochondrial DNA.[5][6][7][8] | Highly selective for mitochondrial superoxide.[5][6] | Can have off-target effects and cytotoxicity at higher concentrations.[6] |
| MitoTracker® Green FM | General ROS | ~490 | ~516 | Accumulates in mitochondria largely independent of membrane potential and can be oxidized by ROS.[4] | Stains mitochondria regardless of MMP, allowing for normalization of ROS signal to mitochondrial mass.[4] | Not specific to a particular ROS species. |
Probes for Mitochondrial Morphology and Mass
These probes are used to visualize mitochondrial structure and quantify mitochondrial content within cells.
| Probe | Type | Excitation (nm) | Emission (nm) | Mode of Action | Advantages | Disadvantages |
| MitoTracker® Red CMXRos | MMP-dependent | ~579 | ~599 | Accumulates in mitochondria based on membrane potential and covalently binds to mitochondrial proteins. | Well-retained after fixation and permeabilization.[4] | Staining is dependent on MMP. |
| MitoTracker® Green FM | MMP-independent | ~490 | ~516 | Accumulates in mitochondria largely independent of membrane potential.[4] | Allows for visualization of mitochondria regardless of their energetic state.[4] | Not well-retained after fixation. |
| Anti-Grp75 Antibody | Immunofluorescence | Dependent on secondary antibody | Dependent on secondary antibody | Targets the mitochondrial matrix protein Grp75. | Highly specific for mitochondria; works well in fixed cells.[9] | Requires cell fixation and permeabilization, not suitable for live-cell imaging. |
Experimental Protocols
Detailed and consistent protocols are essential for obtaining reliable and reproducible data.
Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1
This protocol is adapted for analysis by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[2][10][11]
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (as a positive control for depolarization)
-
Black-walled, clear-bottom 96-well plates (for plate reader)
-
Flow cytometry tubes or imaging dishes
Procedure:
-
Reagent Preparation: Prepare a 1-5 mM stock solution of JC-1 in DMSO. Protect from light and store at -20°C. Prepare a working solution of 1-10 µM JC-1 in pre-warmed cell culture medium immediately before use.
-
Cell Seeding: Seed cells in the desired format (plate, dish, or flask) and allow them to adhere and grow to the desired confluency.
-
Staining:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
For a positive control, treat a separate sample of cells with 10-50 µM FCCP or CCCP for 5-10 minutes to induce mitochondrial depolarization.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS or cell culture medium.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for green (monomer; Ex/Em ~488/525 nm) and red (J-aggregates; Ex/Em ~585/590 nm) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or PerCP channel. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both emission wavelengths (525 nm and 590 nm) using a plate reader. Calculate the ratio of red to green fluorescence.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is suitable for fluorescence microscopy, flow cytometry, or a microplate reader.[5][6][7][8][12]
Materials:
-
MitoSOX™ Red reagent
-
DMSO
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Antimycin A or other ROS inducers (as a positive control)
Procedure:
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Store at -20°C, protected from light. Prepare a 5 µM working solution in pre-warmed HBSS or buffer immediately before use.
-
Cell Seeding: Seed cells and grow to the desired confluency.
-
Staining:
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
For a positive control, treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm HBSS.
-
-
Data Acquisition:
-
Fluorescence Microscopy/Plate Reader: Measure the red fluorescence (Ex/Em ~510/580 nm).
-
Flow Cytometry: Resuspend the cells and analyze using the PE channel.
-
Visualization of Workflows and Pathways
Logical Flow for Probe Selection
Caption: Decision tree for selecting a mitochondrial probe.
Experimental Workflow for Probe Comparison
Caption: General workflow for comparing mitochondrial probes.
Mitochondrial Involvement in Apoptosis Signalingdot
References
- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 2.5. MitoSOX Assay [bio-protocol.org]
- 6. apexbt.com [apexbt.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. [Comparison Between Different Mitochondrial Staining Methods in Cell and Tissue Samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]
Validating Apoptosis: A Comparative Guide to 10-Octadecylacridine Orange Bromide and Annexin V Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is paramount. This guide provides a comprehensive comparison of two methods for identifying apoptotic cells: the potential-sensitive dye 10-Octadecylacridine orange bromide and the widely established Annexin V assay. By understanding the distinct cellular events each method targets, researchers can select the most appropriate tool for their experimental needs and effectively validate their findings.
Two key early events in the apoptotic cascade are the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine (B164497) on the cell surface. This compound (AO18), a lipophilic cation, is suited to detect changes in mitochondrial membrane potential. In contrast, the Annexin V assay identifies the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. While both are indicators of early apoptosis, they represent distinct signaling pathways, and their parallel use can provide robust validation of apoptosis induction.
Principles of Detection
This compound (AO18): A Probe for Mitochondrial Membrane Potential
This compound is a fluorescent, lipophilic cationic dye. Due to its positive charge, it accumulates in the mitochondria of healthy cells, which maintain a significant negative electrochemical gradient across their inner membrane. In healthy cells, this accumulation can lead to the formation of aggregates that emit a different wavelength of light compared to the monomeric form of the dye. During the early stages of apoptosis, the mitochondrial membrane potential collapses. This depolarization prevents the accumulation of AO18 in the mitochondria, leading to a change in its fluorescence profile, which can be quantified to identify apoptotic cells.
Annexin V: A Marker for Phosphatidylserine Externalization
Annexin V is a cellular protein that exhibits a high affinity for phosphatidylserine (PS) in a calcium-dependent manner.[1] In viable cells, PS is exclusively located on the inner leaflet of the plasma membrane.[1] One of the hallmark events of early apoptosis is the loss of this membrane asymmetry, resulting in the exposure of PS on the outer cell surface.[1] By conjugating Annexin V to a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC), it can be used to specifically label apoptotic cells.[1] To differentiate between early apoptotic and late apoptotic or necrotic cells, a viability dye like Propidium Iodide (PI) is often used in conjunction with Annexin V.[2] PI is membrane-impermeable and therefore excluded from viable and early apoptotic cells, but it can enter and stain the DNA of late-stage apoptotic and necrotic cells that have lost membrane integrity.[2]
Comparative Analysis of Methodologies
| Feature | This compound (AO18) | Annexin V |
| Apoptotic Event Detected | Loss of Mitochondrial Membrane Potential (ΔΨm) | Phosphatidylserine (PS) Externalization |
| Stage of Apoptosis | Early | Early to Late |
| Principle | Accumulation of a cationic dye in mitochondria is dependent on membrane potential. Loss of potential leads to a change in fluorescence. | Binding of fluorescently-labeled Annexin V to exposed phosphatidylserine on the outer plasma membrane. |
| Instrumentation | Flow Cytometer, Fluorescence Microscope | Flow Cytometer, Fluorescence Microscope |
| Common Co-stain | A viability dye like Propidium Iodide (PI) or 7-AAD to distinguish necrotic cells. | Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells. |
| Advantages | - Detects a very early event in the intrinsic apoptotic pathway. - Can provide insights into mitochondrial involvement in cell death. | - Highly specific for apoptosis. - Well-established and widely validated method. - Can differentiate between early and late stages of apoptosis when used with a viability dye. |
| Limitations | - Changes in mitochondrial membrane potential can also be associated with other cellular processes besides apoptosis. - The signal can be sensitive to experimental conditions that affect cellular metabolism. | - The binding is calcium-dependent, requiring a specific buffer. - Mechanical stress during cell handling can sometimes lead to false positives. |
Experimental Protocols
Protocol 1: Apoptosis Detection using this compound (AO18) by Flow Cytometry
This protocol is based on the principles of using a lipophilic cationic dye to measure mitochondrial membrane potential.
Materials:
-
This compound (AO18) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using the desired experimental conditions. Include a non-treated control group.
-
Harvest the cells, including both adherent and floating cells, and wash them once with PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add AO18 to the cell suspension to a final concentration of 10-100 nM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
(Optional) Add PI to a final concentration of 1-2 µg/mL to the cell suspension 5 minutes before analysis to identify necrotic cells.
-
Analyze the samples on a flow cytometer. Excite the AO18 with a 488 nm laser and collect the emission in the green (e.g., 525/50 nm) and, if applicable for aggregate forms, red channels. Collect PI fluorescence in the red channel (e.g., >670 nm).
-
Gate on the cell population and analyze the shift in AO18 fluorescence. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential and is characteristic of apoptosis.
Protocol 2: Apoptosis Detection using Annexin V-FITC and PI by Flow Cytometry[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using the desired experimental conditions. Include a non-treated control group.
-
Harvest the cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometer tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use a 488 nm laser for excitation and collect FITC fluorescence in the green channel (e.g., 525/50 nm) and PI fluorescence in the red channel (e.g., >670 nm).
-
Gate on the cell population and quadrant analysis to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Data Presentation
The following tables present representative quantitative data from flow cytometry analysis for both methods.
Table 1: Representative Data from AO18 Staining for Mitochondrial Membrane Potential
| Treatment | % Cells with High ΔΨm (Viable) | % Cells with Low ΔΨm (Apoptotic) | % PI Positive (Necrotic) |
| Control | 92.5 | 5.3 | 2.2 |
| Compound X (10 µM) | 45.8 | 48.1 | 6.1 |
| Compound X (50 µM) | 15.2 | 75.9 | 8.9 |
Table 2: Representative Data from Annexin V-FITC and PI Staining
| Treatment | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Control | 94.1 | 3.2 | 2.7 |
| Compound Y (24h) | 60.7 | 25.4 | 13.9 |
| Compound Y (48h) | 35.2 | 40.1 | 24.7 |
Visualization of Apoptotic Pathways and Experimental Workflow
References
A Comparative Guide to 10-Octadecylacridine Orange Bromide and Other Fluorescent Probes for Assessing Mitochondrial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Octadecylacridine orange bromide (NAO), a fluorescent probe often used to assess mitochondrial content, with other common dyes utilized to monitor mitochondrial activity. We will delve into the mechanisms of action, present key performance indicators in comparative tables, and provide detailed experimental protocols. This guide aims to equip researchers with the necessary information to select the most appropriate fluorescent probe for their specific experimental needs.
Introduction to Mitochondrial Activity Probes
Mitochondria are dynamic organelles central to cellular bioenergetics, metabolism, and signaling. Consequently, the assessment of mitochondrial health and function is crucial in numerous fields of biological research and drug development. Fluorescent probes offer a powerful tool for visualizing and quantifying various aspects of mitochondrial activity in living cells.
This compound (NAO) is a lipophilic cationic dye that has been historically used to quantify mitochondrial mass due to its affinity for cardiolipin (B10847521), a phospholipid almost exclusively found in the inner mitochondrial membrane. However, the correlation of its fluorescence with overall mitochondrial activity is a subject of ongoing discussion, primarily concerning its dependence on the mitochondrial membrane potential (ΔΨm).
This guide will compare NAO with three widely used alternative probes:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): A ratiometric dye used to measure ΔΨm.
-
TMRE (Tetramethylrhodamine, Ethyl Ester): A monovalent cationic dye used to quantify ΔΨm.
-
MitoTracker Green FM: A green fluorescent dye that localizes to mitochondria regardless of membrane potential and is used to assess mitochondrial mass.
Mechanism of Action and Performance Comparison
The choice of a fluorescent probe should be guided by the specific mitochondrial parameter under investigation. The following table summarizes the key characteristics of NAO and its alternatives.
| Feature | This compound (NAO) | JC-1 | TMRE | MitoTracker Green FM |
| Primary Target | Cardiolipin in the inner mitochondrial membrane[1][2] | Mitochondrial membrane potential (ΔΨm)[3] | Mitochondrial membrane potential (ΔΨm) | Mitochondrial proteins via thiol-reactivity[4] |
| Principle of Detection | Binds to cardiolipin, with its fluorescence intensity purported to correlate with mitochondrial mass. Some studies suggest its accumulation is also dependent on ΔΨm.[5] | In healthy cells with high ΔΨm, it forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, it remains as monomers with green fluorescence.[3] | Accumulates in active mitochondria in a ΔΨm-dependent manner, exhibiting red-orange fluorescence.[6] | Covalently binds to mitochondrial proteins, providing a stable signal for mitochondrial mass independent of ΔΨm.[4] |
| Excitation/Emission (nm) | ~495 / 522 (monomers)[7] | Monomers: ~488 / 527; J-aggregates: ~585 / 590[8] | ~549 / 575[6][9] | ~490 / 516[4] |
| Ratiometric Measurement | No | Yes (Red/Green fluorescence ratio) | No | No |
| ΔΨm Dependence | Disputed. Some sources claim independence,[7] while others demonstrate dependence.[5] | Yes | Yes | No |
| Indicator of | Mitochondrial mass/cardiolipin content | Mitochondrial membrane potential | Mitochondrial membrane potential | Mitochondrial mass |
| Photostability | Moderate, but can be phototoxic.[10] | Moderate | Moderate | Generally considered more photostable than Rhodamine 123.[11] |
| Fixability after staining | Possible with some protocols, but may affect signal. | No | No | No |
| Detection Limit | Detection limit for cardiolipin in solution reported as 0.2 µM.[12] | Dependent on cell type and instrumentation. | Dependent on cell type and instrumentation. | Dependent on cell type and instrumentation. |
| Specificity | High affinity for cardiolipin, but can also bind to other anionic phospholipids.[1][2] | Specific for ΔΨm. | Specific for ΔΨm. | Specific for mitochondria. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results. Below are generalized protocols for each fluorescent probe. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
This compound (NAO) Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., PBS). Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed media or buffer.
-
Staining: Add NAO to the cell suspension to a final concentration of 10-100 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells and wash twice with buffer to remove excess dye.
-
Analysis: Resuspend the cells in buffer and analyze immediately on a flow cytometer using the appropriate excitation and emission filters (e.g., 488 nm excitation and a 530/30 nm emission filter).
JC-1 Staining for Mitochondrial Membrane Potential using a Microplate Reader
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with the experimental compounds as required. Include positive (e.g., using a mitochondrial uncoupler like FCCP) and negative controls.
-
Staining Solution Preparation: Prepare a working solution of JC-1 (typically 1-10 µM) in pre-warmed cell culture medium.
-
Staining: Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.[13]
-
Washing: Gently wash the cells twice with a suitable buffer.
-
Analysis: Add buffer to each well and immediately read the fluorescence on a microplate reader. Measure green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~550/600 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.[14]
TMRE Staining for Mitochondrial Membrane Potential by Fluorescence Microscopy
-
Cell Culture: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining Solution Preparation: Prepare a TMRE working solution (typically 20-200 nM) in pre-warmed cell culture medium.[6]
-
Staining: Replace the culture medium with the TMRE staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[6]
-
Washing: Gently wash the cells twice with pre-warmed buffer.
-
Imaging: Mount the coverslip on a slide with a drop of buffer and image immediately using a fluorescence microscope equipped with the appropriate filter set (e.g., TRITC or Texas Red filter).[6][9]
MitoTracker Green FM Staining for Mitochondrial Mass by Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer.[4]
-
Staining Solution Preparation: Prepare a MitoTracker Green FM working solution (typically 20-200 nM) in pre-warmed serum-free medium or buffer.[15]
-
Staining: Add the working solution to the cell suspension.
-
Incubation: Incubate for 15-45 minutes at 37°C, protected from light.[15]
-
Washing: Wash the cells twice with buffer.[15]
-
Analysis: Resuspend the cells in buffer and analyze on a flow cytometer with 488 nm excitation and a 530/30 nm emission filter.[4][16]
Visualizing Mitochondrial Signaling and Experimental Workflows
To further aid in understanding the application of these probes, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Mechanism of NAO fluorescence through binding to cardiolipin.
Caption: Workflow comparison between NAO and JC-1 staining.
Caption: Simplified mitochondrial pathway of apoptosis.
Conclusion
The selection of a fluorescent probe for studying mitochondria is contingent on the specific aspect of mitochondrial biology being investigated.
-
This compound (NAO) can be a useful tool for assessing mitochondrial mass by targeting cardiolipin. However, researchers must be aware of the controversy surrounding its dependence on mitochondrial membrane potential, which could confound the interpretation of results.
-
For direct and quantitative assessment of mitochondrial membrane potential, TMRE and the ratiometric dye JC-1 are more appropriate choices. JC-1 offers the advantage of a ratiometric readout, which can normalize for variations in mitochondrial mass and dye loading.
-
When the primary goal is to determine mitochondrial mass independently of membrane potential, MitoTracker Green FM is a reliable option due to its covalent binding to mitochondrial proteins.
By carefully considering the principles of detection, potential artifacts, and the specific experimental question, researchers can confidently choose the most suitable fluorescent probe to gain valuable insights into mitochondrial function in health and disease.
References
- 1. Cardiolipin Membrane Domains in Prokaryotes and Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. biotium.com [biotium.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Fluorescent determination of cardiolipin using 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. abcam.com [abcam.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Measurement of mitochondrial mass and membrane potential [bio-protocol.org]
Safety Operating Guide
Safe Disposal of 10-Octadecylacridine Orange Bromide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of 10-Octadecylacridine orange bromide is critical for laboratory safety and environmental protection. This fluorescent reagent, while valuable in cellular analysis, is classified as hazardous and requires specific handling and disposal procedures to mitigate risks. Adherence to these guidelines is essential for maintaining a safe research environment.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is known to cause severe skin burns and eye damage and is very toxic to aquatic life. Therefore, stringent safety measures must be observed during handling and disposal.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator is necessary[1].
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid release into the environment[1]. It must be treated as hazardous chemical waste.
-
Waste Collection:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents[1].
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Dispose of the hazardous waste through an approved and licensed waste disposal company. Do not pour down the drain or mix with general laboratory waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Hazard Data
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns | |
| Eye Damage/Irritation | Causes serious eye damage | |
| Aquatic Toxicity | Very toxic to aquatic life |
Experimental Protocols
The disposal procedures outlined above are based on standard safety data sheets for hazardous chemicals and do not originate from specific experimental protocols. These are universal precautions for handling and disposing of this chemical.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 10-Octadecylacridine Orange Bromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 10-Octadecylacridine orange bromide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Chemical Identifier:
Hazard Identification and Safety Precautions
This compound is a fluorescent dye that requires careful handling to avoid potential health risks. Key hazards include skin and eye irritation.[3] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE):
A comprehensive set of PPE must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact. |
| Eye Protection | Safety goggles or glasses | Must provide a complete seal around the eyes to protect from splashes. |
| Body Protection | Laboratory coat | A full-sleeved lab coat is required to protect skin and clothing. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to prevent injury from spills. |
Engineering Controls:
Proper ventilation is crucial to minimize the inhalation of any aerosols or dust particles.
| Control Type | Requirement |
| Ventilation | A well-ventilated work area is essential. |
| Chemical Fume Hood | Recommended when handling the powder form to avoid dust inhalation. |
Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to use.
Preparation and Weighing:
-
Designated Area: Conduct all handling of the solid compound within a designated area, preferably inside a chemical fume hood to control potential dust.
-
Gather Materials: Before starting, ensure all necessary equipment (spatula, weigh boat, solvent, vortex mixer, etc.) and PPE are readily available.
-
Weighing: Carefully weigh the desired amount of the powdered dye. Avoid creating dust. If any powder spills, clean it up immediately following the spill management protocol.
-
Dissolving: The compound is soluble in DMSO.[4] Add the appropriate solvent to the powder in a closed container and mix thoroughly until fully dissolved.
Experimental Use:
-
Solution Handling: Once in solution, handle with the same level of precaution as the solid form, paying close attention to avoiding splashes.
-
Labeling: Clearly label all containers with the chemical name, concentration, and date of preparation.
-
Incubation and Analysis: During experimental procedures, ensure that any equipment containing the dye is properly sealed or covered to prevent aerosolization.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, absorb the material with an inert absorbent material. Do not use water to clean up as this may cause it to spread.[3]
-
Clean: Wearing appropriate PPE, carefully sweep or wipe up the contained spill. Place the waste in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and rinse with water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. All fluorescent dyes and their waste should be treated as chemical waste.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Protocol |
| Solid Waste | Labeled, sealed plastic bag or container | Dispose of as hazardous chemical waste. |
| Liquid Waste | Labeled, sealed, and leak-proof container | Collect all aqueous and solvent-based solutions containing the dye for hazardous waste disposal. Do not pour down the drain. |
| Contaminated Materials | Labeled, sealed plastic bag | Any materials (e.g., gloves, weigh boats, pipette tips) that have come into contact with the dye should be disposed of as hazardous chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
